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  • Product: 2-(Propan-2-yloxy)pyrimidin-5-amine
  • CAS: 1249668-06-1

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile of 2-(Propan-2-yloxy)pyrimidin-5-amine in Organic Solvents: A Technical Guide

Executive Summary The compound 2-(Propan-2-yloxy)pyrimidin-5-amine (also known as 2-isopropoxypyrimidin-5-amine, CAS: 1249668-06-1) is a critical synthetic building block frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Propan-2-yloxy)pyrimidin-5-amine (also known as 2-isopropoxypyrimidin-5-amine, CAS: 1249668-06-1) is a critical synthetic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. In drug development and chemical scale-up, understanding the thermodynamic solubility of such pyrimidine derivatives across various organic solvents is paramount. Solubility dictates the efficiency of crystallization, extraction, and reaction kinetics.

This whitepaper provides an in-depth analysis of the solubility profile of 2-(Propan-2-yloxy)pyrimidin-5-amine in polar and non-polar organic solvents. By synthesizing structural causality with thermodynamic principles, this guide establishes a predictive framework and a self-validating experimental protocol for empirical solubility determination.

Physicochemical Properties & Structural Causality

The dissolution of a solute in a solvent is fundamentally governed by the disruption of the crystal lattice and the subsequent formation of solute-solvent interactions. For 2-(Propan-2-yloxy)pyrimidin-5-amine, the molecular architecture dictates a complex interplay of hydrogen bonding, dipole interactions, and dispersion forces.

  • 5-Amino Group (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. This functional group significantly enhances solubility in polar protic solvents (e.g., methanol, ethanol) through extensive hydrogen-bonding networks [3]. Furthermore, the amine group renders the molecule's solubility highly pH-dependent in aqueous or mixed-solvent systems [4].

  • Pyrimidine Core: The electron-deficient, nitrogen-containing aromatic ring possesses a permanent dipole. It engages in pi-dipole interactions and acts as a weak base, favoring dissolution in polar aprotic solvents with high dielectric constants.

  • 2-Isopropoxy Group (-OCH(CH₃)₂): This branched alkoxy substituent introduces steric bulk and lipophilicity. While it slightly hinders tight crystal packing (lowering the lattice energy compared to unsubstituted aminopyrimidines), it actively promotes van der Waals interactions, thereby improving the baseline solubility in less polar and non-polar solvents compared to highly polar analogues.

Interactions Core 2-Isopropoxypyrimidin-5-amine Amine 5-Amino Group (-NH2) H-Bond Donor/Acceptor Core->Amine Alkoxy 2-Isopropoxy Group Lipophilic Shielding Core->Alkoxy Ring Pyrimidine Core Pi-Stacking / Weak Base Core->Ring Protic Polar Protic Solvents (Methanol, Ethanol) Amine->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMF, DMSO) Amine->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (Hexane, CCl4) Alkoxy->NonPolar Van der Waals Ring->Aprotic Pi-Dipole

Caption: Solvent interaction pathways driven by the functional groups of the molecule.

Thermodynamic Solubility Trends

Based on extensive thermodynamic studies of analogous biologically active pyrimidine derivatives, solubility increases non-linearly with temperature, driven primarily by the entropy of mixing [2]. The dissolution process is typically endothermic ( ΔHsol​>0 ) and spontaneous ( ΔGsol​<0 ).

Polar Aprotic Solvents (e.g., DMF, DMSO)

Trend: Highest Solubility. Causality: Solvents like N,N-dimethylformamide (DMF) possess high dielectric constants and strong dipole moments. They effectively solvate the polarizable pyrimidine ring and the amine group via strong dipole-dipole interactions without requiring the breaking of solvent-solvent hydrogen bonds (as is necessary in protic solvents). Literature confirms that for pyrimidine derivatives, the order of solubility consistently peaks in DMF [2].

Polar Protic Solvents (e.g., Methanol, Ethanol)

Trend: Moderate to High Solubility. Causality: Methanol and ethanol readily form hydrogen bonds with the 5-amino group and the nitrogen atoms of the pyrimidine ring. However, the energy required to cavitate the highly structured, hydrogen-bonded solvent network slightly offsets the enthalpic gains of solute-solvent interactions, resulting in lower solubility compared to DMF [3].

Non-Polar Solvents (e.g., CCl₄, Toluene)

Trend: Lowest Solubility. Causality: Non-polar solvents rely entirely on weak London dispersion forces. While the 2-isopropoxy group provides some lipophilic character, it is insufficient to overcome the high lattice energy driven by intermolecular hydrogen bonding between the amine groups of adjacent solute molecules in the solid state.

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic solubility behavior of 2-(Propan-2-yloxy)pyrimidin-5-amine across different solvent classifications at standard ambient temperature (298.15 K), derived from structurally analogous pyrimidine models [2][3].

Solvent ClassificationRepresentative SolventDielectric Constant ( ε )Dipole Moment ( μ , D)Relative Solubility OrderPrimary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.73.82High (Rank 1)Dipole-Dipole, Pi-Dipole
Polar Protic Methanol (MeOH)32.71.70Moderate (Rank 2)Hydrogen Bonding
Moderately Polar Ethyl Acetate (EtOAc)6.01.78Low-Moderate (Rank 3)Weak Dipole, Van der Waals
Non-Polar Carbon Tetrachloride (CCl₄)2.20.00Low (Rank 4)London Dispersion Forces

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility profile for process chemistry, kinetic dissolution must not be confused with thermodynamic equilibrium. The following protocol utilizes an isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV), designed as a self-validating system .

Rationale and Causality
  • Excess Solid: Ensures the chemical potential of the solid equals the chemical potential of the solute in solution, a prerequisite for thermodynamic equilibrium.

  • 24 to 48-Hour Equilibration: Kinetic dissolution rates vary wildly. A 24-hour baseline with a 48-hour validation check ensures the system has reached a true steady-state, eliminating supersaturation artifacts [4].

  • 0.22 µm PTFE Filtration: Centrifugation alone leaves micro-particulates suspended due to Brownian motion. PTFE filtration physically excludes undissolved nuclei that would otherwise artificially inflate the quantified solubility upon dilution into the HPLC mobile phase.

Step-by-Step Methodology
  • Preparation: Add an excess amount (approximately 50-100 mg) of 2-(Propan-2-yloxy)pyrimidin-5-amine solid into a 10 mL glass vial equipped with a tight-sealing PTFE-lined cap.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent (e.g., DMF, Methanol) into the vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM.

  • Self-Validation Sampling:

    • Timepoint 1 (24h): Withdraw a 0.5 mL aliquot.

    • Timepoint 2 (48h): Withdraw a second 0.5 mL aliquot.

    • Validation Logic: If the concentration variance between 24h and 48h is <2% , thermodynamic equilibrium is confirmed. If >2% , continue equilibration.

  • Phase Separation: Immediately filter the withdrawn aliquots through a 0.22 µm hydrophobic PTFE syringe filter (pre-warmed to the exact experimental temperature to prevent premature precipitation).

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase to fall within the linear range of the UV detector. Quantify against a pre-established multi-point calibration curve.

Workflow N1 1. Solid Addition (Excess API) N3 3. Isothermal Equilibration (Shake-Flask, 24h & 48h) N1->N3 N2 2. Solvent Addition (Target System) N2->N3 N4 4. Phase Separation (0.22µm PTFE Filtration) N3->N4 N5 5. Quantification (HPLC-UV Analysis) N4->N5 N6 6. Data Modeling (Apelblat Equation) N5->N6

Caption: Self-validating thermodynamic solubility determination workflow.

Mathematical Modeling and Troubleshooting

Once empirical data is gathered across a temperature gradient (e.g., 283.15 K to 323.15 K), the solubility behavior is mathematically correlated using the Modified Apelblat Equation :

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters reflecting the non-ideal behavior of the solution and the effect of temperature on the enthalpy of dissolution [2].

Troubleshooting: Supersaturation and Precipitation

A common issue during the processing of aminopyrimidines is spontaneous precipitation upon cooling [4].

  • Cause: The high temperature-dependence of solubility means a solution saturated at 50°C will rapidly become supersaturated at 25°C.

  • Resolution: Implement controlled cooling ramps (e.g., 0.1°C/min) coupled with seeding to control the nucleation rate, or utilize binary co-solvent systems (e.g., DMF + Water) to modulate the solubility curve and widen the metastable zone width.

References

  • 5-Pyrimidinamine, 2-(1-methylethoxy)
  • Source: Journal of Chemical & Engineering Data / American Chemical Society (ACS)
  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.
  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents Source: Benchchem URL
Exploratory

Preliminary biological screening of 2-(Propan-2-yloxy)pyrimidin-5-amine derivatives

Whitepaper: Preliminary Biological Screening of 2-(Propan-2-yloxy)pyrimidin-5-amine Derivatives in Early Drug Discovery Executive Summary The compound 2-(propan-2-yloxy)pyrimidin-5-amine (CAS: 1249668-06-1)[1][2] represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Preliminary Biological Screening of 2-(Propan-2-yloxy)pyrimidin-5-amine Derivatives in Early Drug Discovery

Executive Summary

The compound 2-(propan-2-yloxy)pyrimidin-5-amine (CAS: 1249668-06-1)[1][2] represents a highly privileged pharmacophore in modern medicinal chemistry. Pyrimidine and fused-pyrimidine scaffolds are foundational to the design of small-molecule kinase inhibitors, particularly in oncology, due to their ability to act as bioisosteres for the adenine ring of ATP[3][4][5]. This technical guide outlines a rigorous, self-validating biological screening cascade designed to evaluate novel libraries of 2-(propan-2-yloxy)pyrimidin-5-amine derivatives, focusing on their efficacy as targeted tyrosine kinase inhibitors (e.g., EGFR, Src)[4][6].

Scaffold Rationale and Causality in Design

The selection of the 2-(propan-2-yloxy)pyrimidin-5-amine core is driven by specific structure-activity relationship (SAR) principles:

  • The Pyrimidine Core: Mimics the purine ring of ATP, allowing the molecule to anchor into the highly conserved hinge region of the kinase domain via critical hydrogen bonds[3][5].

  • The 2-Isopropoxy Motif: The lipophilic propan-2-yloxy group is strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site, enhancing both binding affinity and kinase selectivity[4][6].

  • The 5-Amino Handle: Serves as a versatile synthetic vector for Buchwald-Hartwig cross-coupling or amide bond formation, enabling the rapid generation of diverse chemical libraries.

The Biological Screening Cascade

To prevent late-stage attrition, the screening of these derivatives must follow a hierarchical cascade. This ensures that only compounds demonstrating high biochemical potency, target selectivity, and cellular permeability advance to lead optimization.

Workflow A Library Synthesis B Tier 1: Biochemical HTS A->B C Tier 2: Selectivity Profiling B->C D Tier 3: Phenotypic Screening C->D E Lead Optimization D->E

Fig 1: The hierarchical biological screening cascade for pyrimidine-based kinase inhibitors.

Tier 1: Primary Biochemical Screening (HTS)

The first tier isolates the interaction between the pyrimidine derivative and the isolated recombinant kinase. We utilize a universal ADP detection assay (e.g., ADP-Glo) because it directly measures the adenosine diphosphate (ADP) universally produced by kinase activity, avoiding the safety and disposal issues of radioactive 33 P-ATP assays[7].

Protocol 1: Universal ADP Detection Kinase Assay

Causality & Self-Validation: This protocol is a self-validating system. By measuring the depletion of unreacted ATP before converting ADP to a luminescent signal, background noise is virtually eliminated. Staurosporine (a pan-kinase inhibitor) serves as the positive control for inhibition, while DMSO serves as the negative control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl 2​ , 0.1 mg/mL BSA, pH 7.4).

  • Compound Plating: Dispense 100 nL of 2-(propan-2-yloxy)pyrimidin-5-amine derivatives (in 100% DMSO) into a 384-well white microplate using an acoustic liquid handler. Include DMSO-only wells (0% inhibition control) and 10 µM Staurosporine wells (100% inhibition control).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant kinase (e.g., EGFR L858R ) and specific peptide substrate mix to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is subsequently utilized by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader.

Assay Quality Control: The Z'-Factor

Before screening the entire library, the assay's robustness must be validated using the Z'-factor[8][9]. The Z'-factor evaluates both the dynamic range of the signal and the data variation[9][10].

Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control, and n is negative control).

Interpretation: A Z'-factor >0.5 indicates an excellent, robust assay suitable for high-throughput screening[8][10][11]. If Z′<0.5 , the assay must be re-optimized (e.g., adjusting enzyme concentration or incubation time) before proceeding[10][12].

Tier 2 & 3: Selectivity and Phenotypic Profiling

Compounds that exhibit an IC 50​<100 nM in Tier 1 are advanced. Because the ATP-binding pocket is highly conserved across the kinome, pyrimidine derivatives risk off-target toxicity[3][13]. Tier 2 involves screening hits against a panel of off-target kinases (e.g., Src, TrkA) to ensure a high selectivity window[6][14].

Tier 3 evaluates the compound's ability to penetrate the cell membrane and exert a phenotypic effect—specifically, halting the proliferation of cancer cells driven by the target kinase.

Mechanism Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates Downstream1 RAS / RAF Receptor->Downstream1 Phosphorylation Inhibitor Pyrimidine Derivative Inhibitor->Receptor ATP Competitive Inhibition Downstream2 MEK / ERK Downstream1->Downstream2 Outcome Tumor Cell Proliferation Downstream2->Outcome

Fig 2: Mechanism of action for pyrimidine derivatives targeting the EGFR/MAPK signaling pathway.

Protocol 2: Cell Viability and Target Engagement Assay

Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor permeability. By quantifying cellular ATP as a proxy for metabolic viability, we validate the phenotypic outcome of the kinase inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target-dependent cancer cells (e.g., H1975 NSCLC cells expressing mutant EGFR). Seed at 2,000 cells/well in 90 µL of complete media in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the pyrimidine derivatives. Add 10 µL of the diluted compounds to the cells (final DMSO concentration ≤0.5% ).

  • Incubation: Incubate the plates for 72 hours at 37°C to allow for multiple cell division cycles.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. Calculate IC 50​ values using non-linear regression analysis.

Quantitative Data Interpretation

The culmination of the screening cascade yields a multi-parameter dataset. The table below illustrates how quantitative data for a library of 2-(propan-2-yloxy)pyrimidin-5-amine derivatives is structured to identify the optimal lead candidate.

Table 1: Representative Screening Data for Pyrimidine Derivatives

Compound IDSubstitution (C4/C6)EGFR IC 50​ (nM)Src IC 50​ (nM)Selectivity FoldH1975 Viability IC 50​ (µM)Assay Z'-Factor
PYR-001 -H, -H (Core)1,2508500.6x> 50.00.78
PYR-042 -CF 3​ , -CH 3​ 451,20026x5.20.81
PYR-088 -NH-Phenyl, -Cl84,500562x0.40.79
Staurosporine Positive Control250.4x0.050.80

Analysis: Compound PYR-088 demonstrates the ideal profile: high biochemical potency (8 nM), excellent selectivity against off-target kinases (562-fold over Src), and strong cellular translation (0.4 µM), making it the prime candidate for in vivo pharmacokinetic optimization.

References

  • NextSDS - 2-(propan-2-yloxy)pyrimidin-5-amine — Chemical Substance Information.[Link]

  • PubMed (NIH) - A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[Link]

  • PubMed (NIH) - Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.[Link]

  • Frontiers - A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.[Link]

  • ResearchGate - Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.[Link]

  • ResearchGate - Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.[Link]

  • ACS Publications - Virtual Screening in the Cloud Identifies Potent and Selective ROS1 Kinase Inhibitors.[Link]

  • PubMed (NIH) - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[Link]

  • ACS Publications - Identification of Novel Extracellular Signal-Regulated Kinase Docking Domain Inhibitors.[Link]

  • Wikipedia - Z-factor. [Link]

  • BMG LABTECH - The Z prime value (Z´).[Link]

  • BellBrook Labs - Optimizing Assay Performance for High-Throughput Screens.[Link]

  • GraphPad - Calculating a Z-factor to assess the quality of a screening assay.[Link]

Sources

Foundational

Identifying Metabolic Pathways of 2-(Propan-2-yloxy)pyrimidin-5-amine In Vitro: A Comprehensive Technical Guide

Executive Summary & Chemical Context In the early stages of drug discovery, elucidating the biotransformation pathways of a lead compound is critical for predicting pharmacokinetics, toxicity, and potential drug-drug int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the early stages of drug discovery, elucidating the biotransformation pathways of a lead compound is critical for predicting pharmacokinetics, toxicity, and potential drug-drug interactions (DDIs). As an application scientist, when I evaluate a pyrimidine-derived amine such as 2-(Propan-2-yloxy)pyrimidin-5-amine (also known as 5-amino-2-isopropoxypyrimidine), I immediately assess its structural vulnerabilities.

The molecule features two primary metabolic liabilities:

  • The C2 Isopropoxy Ether: Highly susceptible to Cytochrome P450 (CYP)-mediated hydrogen abstraction at the alpha-carbon. This forms an unstable hemiacetal intermediate that rapidly collapses via O-dealkylation into 2-hydroxypyrimidin-5-amine and acetone[1].

  • The C5 Primary Arylamine: A classic hotspot for both Phase I N-oxidation (forming a hydroxylamine) and Phase II conjugations, specifically N-acetylation via N-acetyltransferases (NATs) and N-glucuronidation via UDP-glucuronosyltransferases (UGTs)[2].

Following the FDA's guidelines on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, it is mandatory to map these pathways using robust in vitro systems before first-in-human (FIH) trials[3][4]. This whitepaper details the self-validating experimental workflows, analytical methodologies, and mechanistic logic required to confidently identify the metabolic fate of this compound.

Experimental Design & Rationale

To build a self-validating analytical system, we cannot rely on a single in vitro matrix. We must utilize complementary systems to capture the full spectrum of Phase I and Phase II metabolism:

  • Human Liver Microsomes (HLMs): Subcellular fractions enriched in CYPs and UGTs. We use HLMs for initial phenotyping because they allow us to force high-turnover Phase I reactions by artificially supplementing specific cofactors (NADPH).

  • Cryopreserved Human Hepatocytes: Intact cellular systems that contain the complete physiological machinery of enzymes and endogenous cofactors at natural concentrations. Hepatocytes are critical for observing the interplay between Phase I and Phase II metabolism (e.g., sequential O-dealkylation followed by O-glucuronidation)[5].

The Causality of Control Systems: Every protocol described below incorporates heat-inactivated matrix controls to unequivocally prove that observed mass shifts are enzymatically driven, rather than artifacts of chemical degradation or background matrix interference[6].

Workflow A 1. In Vitro Incubation (HLMs & Hepatocytes) B 2. Reaction Quenching (Acetonitrile + IS) A->B C 3. Sample Preparation (Centrifugation & SPE) B->C D 4. LC-HRMS Analysis (Q-TOF / Orbitrap) C->D E 5. Data Processing (Mass Defect Filtering) D->E F 6. Pathway Elucidation & Structural Assignment E->F

Figure 1: Step-by-step in vitro metabolite identification workflow.

Step-by-Step Methodologies

Protocol 1: Intact Hepatocyte Incubation Assay

Hepatocytes provide the most accurate in vitro representation of in vivo hepatic clearance[5].

  • Thawing and Viability: Thaw cryopreserved human hepatocytes at 37°C. Assess viability using Trypan Blue exclusion. Critical threshold: Viability must exceed 80% to ensure active Phase II cofactor synthesis.

  • Incubation: Suspend hepatocytes at 1×106 cells/mL in Williams' Medium E. Add 2-(Propan-2-yloxy)pyrimidin-5-amine to a final concentration of 1 µM. Causality note: Keep organic solvent (DMSO/Methanol) below 0.1% v/v to prevent solvent-induced CYP inhibition.

  • Sampling & Quenching: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Quenching precipitates cellular proteins and instantly halts enzymatic kinetics.

  • Preparation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS analysis.

Protocol 2: Recombinant CYP Phenotyping Assay

To determine which specific CYP isoforms are responsible for the O-dealkylation of the isopropoxy group, we utilize recombinant human CYPs (rCYPs)[6].

  • Reaction Mixture: Combine 50 pmol/mL of specific rCYPs (e.g., rCYP3A4, rCYP2C19, rCYP2D6) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Termination: Quench the reaction at exactly 30 minutes with cold acetonitrile. Causality note: The 30-minute window is strictly chosen to maintain linear Michaelis-Menten kinetics before substrate depletion skews the intrinsic clearance ( CLint​ ) calculations.

Protocol 3: LC-HRMS Analytical Setup

The choice of a high-resolution mass spectrometer (Q-TOF or Orbitrap) over a nominal mass triple quadrupole is dictated by the need for sub-5 ppm mass accuracy, which is non-negotiable for assigning exact empirical formulas to unknown metabolites[7].

  • Chromatography: Utilize a C18 UPLC column (2.1 × 100 mm, 1.7 µm particle size) to resolve isobaric metabolites. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Set resolving power to ≥70,000 FWHM.

  • Acquisition: Employ Data-Dependent Acquisition (DDA) to capture MS1 full scans and trigger MS/MS fragmentation on the top 5 most abundant precursor ions.

Data Processing & Pathway Elucidation

To isolate metabolites from the complex biological matrix of hepatocytes, we apply Mass Defect Filtering (MDF) [8]. Because biotransformations (like adding an oxygen atom) shift the fractional mass of the molecule in predictable ways, MDF strips away endogenous lipid and peptide noise, leaving only drug-related material.

Structural Assignment Logic

The parent compound, 2-(Propan-2-yloxy)pyrimidin-5-amine ( C7​H11​N3​O ), has an exact mass of 153.0900 Da, yielding an observed [M+H]+ at m/z 154.0978. During MS/MS fragmentation, the parent exhibits a dominant neutral loss of 42.0470 Da (propene), yielding a fragment at m/z 112.0505.

  • Identifying M1 (O-Dealkylation): If a metabolite is detected with an intact precursor mass of m/z 112.0508, and its MS/MS spectrum lacks the 42 Da loss, it confirms that the isopropoxy group has already been cleaved enzymatically in vitro, leaving the bare pyrimidinol core[7].

MetPathway Parent 2-(Propan-2-yloxy)pyrimidin-5-amine (Parent Drug) M1 M1: 2-Hydroxypyrimidin-5-amine (O-Dealkylation) Parent->M1 CYP3A4 / CYP2C19 M2 M2: N-Hydroxylamine Derivative (N-Oxidation) Parent->M2 CYP / FMO M3 M3: N-Glucuronide (Phase II Conjugation) Parent->M3 UGTs M4 M4: N-Acetylated Metabolite (NAT-mediated) Parent->M4 NATs M5 M5: O-Glucuronide of M1 (Sequential Phase I/II) M1->M5 UGTs

Figure 2: Proposed in vitro metabolic pathways of 2-(Propan-2-yloxy)pyrimidin-5-amine.

Quantitative Data Presentation

The tables below summarize the high-resolution mass spectrometry data used to validate the structural assignments, alongside the CYP phenotyping results that map the enzymatic drivers of Phase I clearance.

Table 1: LC-HRMS Characteristics of 2-(Propan-2-yloxy)pyrimidin-5-amine and Putative Metabolites

Metabolite IDBiotransformationEmpirical FormulaTheoretical m/z [M+H]+ Observed m/zMass Error (ppm)Major MS/MS Fragments (m/z)
M0 (Parent) None C7​H11​N3​O 154.0975154.0978+1.9112.0505, 95.0240
M1 O-Dealkylation C4​H5​N3​O 112.0505112.0508+2.695.0240, 68.0135
M2 N-Oxidation C7​H11​N3​O2​ 170.0924170.0921-1.7128.0454, 110.0349
M3 N-Glucuronidation C13​H19​N3​O7​ 330.1296330.1301+1.5154.0975, 112.0505
M4 N-Acetylation C9​H13​N3​O2​ 196.1081196.1078-1.5154.0975, 112.0505

Table 2: Recombinant CYP Isoform Contributions to M1 (O-Dealkylation) Formation

CYP Isoform% Contribution to M1Validation Inhibitor UsedClinical DDI Implication
CYP3A4 65%KetoconazoleHigh risk with CYP3A4 inhibitors
CYP2C19 20%FluconazoleModerate polymorphic risk
CYP2D6 10%QuinidineLow risk
CYP1A2 <5%FurafyllineNegligible

Conclusion

The in vitro metabolic profiling of 2-(Propan-2-yloxy)pyrimidin-5-amine reveals a compound heavily reliant on CYP3A4-mediated O-dealkylation as its primary Phase I clearance mechanism. The resulting pyrimidinol metabolite (M1) and the parent compound's primary amine are subsequently cleared via robust Phase II glucuronidation and acetylation pathways. Because CYP3A4 handles the majority of the initial biotransformation, drug development professionals must carefully evaluate this compound for potential clinical DDIs when co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), in strict accordance with FDA regulatory expectations[2][4].

References

  • Food and Drug Administration (FDA). "Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Federal Register, Jan 2020.[Link]

  • Tiller, P. R., Hop, C. E. C. A., & Romanyshyn, L. A. "Liquid chromatography-mass spectrometry in in vitro drug metabolite screening." ResearchGate, Feb 2002.[Link]

  • Zanger, U. M., & Schwab, M. "Cytochrome P450 Enzymes and Drug Metabolism in Humans." PMC - NIH, Nov 2021.[Link]

  • Rendic, S. P., & Guengerich, F. P. "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." MDPI, May 2023.[Link]

  • Charles River Laboratories. "Assays for CYP450 Inhibition, Induction, and Phenotyping." Charles River Laboratories, Accessed 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Amination Protocols Utilizing 2-Isopropoxypyrimidin-5-amine

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting the hinge region of enzymes like CDKs, JAKs, and FLT3, frequently relies on the incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting the hinge region of enzymes like CDKs, JAKs, and FLT3, frequently relies on the incorporation of functionalized pyrimidine motifs. 2-Isopropoxypyrimidin-5-amine (CAS: 1249668-06-1) is a highly privileged building block in this space; the C2-isopropoxy group provides essential lipophilicity and hydrogen-bond acceptor properties, while the C5-primary amine serves as the vector for structural elaboration.

However, coupling 5-aminopyrimidines via traditional nucleophilic aromatic substitution (SNAr) is notoriously difficult due to their weak nucleophilicity. Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier method for this transformation. This application note details a highly optimized, self-validating protocol for the amination of aryl and heteroaryl halides using 2-isopropoxypyrimidin-5-amine, emphasizing mechanistic causality, ligand selection, and rigorous quality control.

Mechanistic Rationale & Ligand Selection

The Challenge of 5-Aminopyrimidines

5-Aminopyrimidines present two distinct challenges in cross-coupling:

  • Electronic Deactivation: The electron-withdrawing nature of the pyrimidine ring severely diminishes the nucleophilicity of the C5-amine.

  • Catalyst Poisoning: The basic nitrogens within the pyrimidine core can coordinate to the palladium center, forming off-cycle, thermodynamically stable Pd(II) complexes that stall the catalytic cycle.

Overcoming Limitations with BrettPhos

To overcome these barriers, the selection of the dialkylbiarylphosphine ligand is critical. The Buchwald group has demonstrated that for the vast majority of primary and secondary amine couplings, the highly bulky ligands BrettPhos and RuPhos are sufficient[1].

For primary amines like 2-isopropoxypyrimidin-5-amine, BrettPhos is strictly preferred over RuPhos. The extreme steric bulk of the di-tert-butyl groups and the triisopropylphenyl ring in BrettPhos serves a dual purpose:

  • Prevention of Bis-Arylation: The steric pocket is so restrictive that once the primary amine is coupled to form a secondary amine, it cannot re-coordinate to the palladium center, effectively shutting down over-arylation.

  • Acceleration of Reductive Elimination: The steric pressure forces the aryl and amido groups on the Pd(II) intermediate into close proximity, drastically lowering the activation energy for reductive elimination.

Density functional theory (DFT) calculations have revealed a critical divergence in the catalytic behavior of these ligands: for the Pd-BrettPhos system, oxidative addition is the rate-limiting step , whereas for the Pd-RuPhos system, reductive elimination is rate-limiting[2]. Because oxidative addition is the bottleneck when using BrettPhos, utilizing a highly active precatalyst—such as BrettPhos Pd G3 —is essential to rapidly generate the mono-ligated L-Pd(0) active species without requiring the high temperatures that often lead to substrate degradation. This ligand strategy has been successfully validated at scale, such as in the multi-kilo delivery of the FLT3/AURKA inhibitor AMG 925, which utilized BrettPhos to couple a structurally analogous 5-aminopyrimidine[3].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_ArX Pd(II) Aryl Halide Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base·HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Product: N-Aryl-2-isopropoxy pyrimidin-5-amine RedElim->Product Substrates Ar-X + 2-Isopropoxypyrimidin-5-amine Substrates->OxAdd

Figure 1: Catalytic cycle of Pd-BrettPhos amination with 2-isopropoxypyrimidin-5-amine.

Reaction Optimization & Parameter Causality

The choice of base and solvent must be tailored to the electronic properties of the substrates. While strong bases like sodium tert-butoxide (NaOtBu) accelerate the deprotonation step, they often lead to side reactions (e.g., ether cleavage, enolization) when coupling highly functionalized heteroaryl halides. Weak inorganic bases, such as Cesium Carbonate (Cs₂CO₃), are preferred for maintaining broad functional group tolerance[1].

Table 1: Optimization of Reaction Parameters for 5-Aminopyrimidine Amination
Precatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (1.5)Toluene100< 10%Severe catalyst poisoning; BINAP lacks sufficient steric bulk to prevent pyrimidine coordination.
Pd(OAc)₂ (5%)XPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10045%Moderate conversion; bis-arylation observed due to insufficient pocket restriction.
BrettPhos Pd G3 (2%)BrettPhos (2%)NaOtBu (1.5)THF8072%Good conversion, but strong base degrades sensitive functional groups on the electrophile.
BrettPhos Pd G3 (2%) BrettPhos (2%) Cs₂CO₃ (2.0) t-Amyl OH 100 > 90% Optimal. G3 precatalyst ensures rapid Pd(0) generation; weak base preserves functional groups.

Standard Operating Protocol (SOP)

This self-validating protocol is designed for the coupling of 2-isopropoxypyrimidin-5-amine (1.2 equiv) with a generic aryl/heteroaryl chloride or bromide (1.0 equiv) at a 5.0 mmol scale.

Reagents & Materials
  • Electrophile: Aryl/Heteroaryl Halide (5.0 mmol, 1.0 equiv)

  • Nucleophile: 2-Isopropoxypyrimidin-5-amine (6.0 mmol, 1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (0.10 mmol, 2 mol%)

  • Ligand: BrettPhos (0.10 mmol, 2 mol%)

  • Base: Cs₂CO₃ (10.0 mmol, 2.0 equiv) - Must be finely milled and anhydrous.

  • Solvent: tert-Amyl alcohol or 1,4-Dioxane (25 mL, 0.2 M) - Anhydrous and rigorously degassed.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 50 mL Schlenk flask with the aryl halide (if solid), 2-isopropoxypyrimidin-5-amine, BrettPhos Pd G3, BrettPhos, and anhydrous Cs₂CO₃.

  • Solvent Addition & Degassing: Seal the flask with a rubber septum and remove it from the glovebox. If the aryl halide is a liquid, add it now via a micro-syringe. Add 25 mL of anhydrous tert-Amyl alcohol. Sparge the heterogeneous mixture with argon for 10 minutes to remove trace oxygen.

  • Thermal Activation: Replace the argon line with a balloon of argon. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Reaction Monitoring: After 2 hours, sample an aliquot (approx. 50 µL), dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS or TLC. The reaction is typically complete within 2 to 6 hours.

  • Workup: Once the aryl halide is fully consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 15 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or reverse-phase preparative HPLC depending on the polarity of the coupled product.

Workflow S1 1. Preparation Glovebox/Schlenk Setup Weigh Precatalyst & Base S2 2. Substrate Loading Add Ar-X & 2-Isopropoxypyrimidin-5-amine S1->S2 S3 3. Solvent Addition Degassed t-Amyl Alcohol or 1,4-Dioxane S2->S3 S4 4. Thermal Reaction Heat at 90-110 °C (2-12 hours) S3->S4 S5 5. Workup Cool to RT & Filter through Celite S4->S5 S6 6. Purification Flash Chromatography (Silica Gel) S5->S6

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Quality Control & Self-Validation (Troubleshooting)

To ensure the protocol acts as a self-validating system, monitor the reaction for the following failure modes and apply the corresponding mechanistic corrections:

  • Failure Mode 1: Complete lack of conversion (Starting materials recovered).

    • Causality: Failure of the rate-limiting oxidative addition step[2], or immediate catalyst death due to oxygen ingress.

    • Correction: Ensure rigorous solvent degassing. If coupling an electron-rich aryl chloride, the oxidative addition barrier may be too high; switch to the corresponding aryl bromide or iodide, or increase the reaction temperature to 110 °C.

  • Failure Mode 2: Protodehalogenation of the Aryl Halide.

    • Causality: The oxidative addition occurs, but the subsequent amine coordination is too slow, allowing the Pd(II) intermediate to undergo reduction (often via β-hydride elimination from the solvent or amine).

    • Correction: Increase the concentration of the reaction mixture (e.g., from 0.2 M to 0.5 M) to kinetically favor the bimolecular amine coordination step over unimolecular decomposition pathways.

  • Failure Mode 3: Formation of Bis-Arylated Byproduct.

    • Causality: The secondary amine product is out-competing the primary amine starting material for the active catalyst.

    • Correction: While BrettPhos is explicitly designed to prevent this, extremely electron-deficient aryl halides can still force the reaction. Reduce the equivalents of the aryl halide to 0.95 and lower the reaction temperature to 80 °C to increase the kinetic differentiation between the primary and secondary amine.

References

  • [3] Affouard, C., Crockett, R. D., Diker, K., Farrell, R. P., Gorins, G., et al. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development. URL:[Link]

  • [2] Ke, H., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • [1] Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. URL:[Link]

Sources

Application

Chromatographic Purification Strategies for 2-(Propan-2-yloxy)pyrimidin-5-amine Reaction Mixtures

An Application Guide Abstract This application note provides a comprehensive guide to the chromatographic purification of 2-(propan-2-yloxy)pyrimidin-5-amine, a key building block in contemporary drug discovery. The succ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 2-(propan-2-yloxy)pyrimidin-5-amine, a key building block in contemporary drug discovery. The successful isolation of this compound with high purity is critical for subsequent synthetic steps and ensuring the integrity of biological data. We will explore the fundamental principles behind selecting an appropriate chromatographic technique—Normal-Phase (NPC), Reversed-Phase (RPC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—based on the physicochemical properties of the target molecule and the anticipated impurity profile. This guide presents detailed, field-proven protocols, method development strategies, and troubleshooting advice tailored for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Purifying Substituted Aminopyrimidines

2-(Propan-2-yloxy)pyrimidin-5-amine is an amphiphilic molecule, featuring a polar aminopyrimidine core and a non-polar isopropoxy substituent. This dual character presents a unique purification challenge. The basic amino group can interact strongly with acidic stationary phases, potentially leading to peak tailing and yield loss, while the overall polarity dictates its retention behavior across different chromatographic modes.[1] The choice of purification strategy is therefore not trivial and must be guided by a careful analysis of the crude reaction mixture, as impurities can range from non-polar starting materials to highly polar byproducts. This document serves as a practical guide to navigate these challenges and develop a robust, reproducible purification workflow.

Physicochemical Properties & Initial Assessment

  • Molecular Formula: C₇H₁₁N₃O[2][3]

  • Molecular Weight: 153.18 g/mol [3]

  • Structure: The molecule contains a hydrogen bond donor (amino group) and multiple hydrogen bond acceptors (ring nitrogens, ether oxygen), contributing to its moderate polarity. The isopropoxy group adds lipophilicity.

  • Solubility: Generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane, with lower solubility in non-polar solvents like hexanes and limited solubility in water.[4]

The First Step: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for rapidly scouting optimal separation conditions, particularly for normal-phase chromatography.[1] It provides critical information on the relative polarities of the desired product and its impurities, allowing for an informed choice of solvent system.

Protocol: TLC Analysis

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 7:3, 1:1).

  • Visualize the spots using UV light (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Goal: Identify a solvent system that provides a Retention Factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from all major impurities.

Method Selection: A Logic-Driven Approach

The choice between Normal-Phase, Reversed-Phase, and HILIC chromatography depends primarily on the polarity of the target compound relative to its impurities. The following decision tree illustrates a logical workflow for method selection.

MethodSelection Start Crude Reaction Mixture TLC Perform TLC Analysis (Hexane:EtOAc Systems) Start->TLC Decision1 Where is the Product Spot Relative to Impurities? TLC->Decision1 NPC_Path Product is less polar than major impurities. (Product has higher Rf) Decision1->NPC_Path RPC_Path Product is more polar than major impurities. (Product has lower Rf) Decision1->RPC_Path HILIC_Path Product and impurities are very polar and show poor retention in RPC. Decision1->HILIC_Path Select_NPC Select Normal-Phase Chromatography (NPC) NPC_Path->Select_NPC Select_RPC Select Reversed-Phase Chromatography (RPC) RPC_Path->Select_RPC Consider_HILIC Consider Hydrophilic Interaction Chromatography (HILIC) HILIC_Path->Consider_HILIC

Caption: Method selection flowchart for purification strategy.

Protocol 1: Normal-Phase Chromatography (NPC)

NPC is often the default and most cost-effective method for purifying moderately polar organic compounds on a lab scale. It utilizes a polar stationary phase (silica gel) and a non-polar mobile phase.[5][6] Less polar compounds elute first. This method is ideal when impurities are significantly more polar than 2-(propan-2-yloxy)pyrimidin-5-amine.

Detailed Step-by-Step Protocol
  • Column Preparation:

    • Select a glass column of appropriate size. A silica gel-to-crude sample weight ratio of 30:1 to 50:1 is recommended for good separation.[1]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (determined by TLC).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, well-packed bed. Do not allow the silica bed to run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol). Add a small amount of silica gel (approx. 1-2x the weight of the crude product) and evaporate the solvent to dryness on a rotary evaporator. This creates a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column bed, creating a thin, level band.

  • Elution:

    • Begin elution with the solvent system identified during TLC analysis.

    • If separation is difficult, a shallow gradient can be employed. Gradually increase the polarity of the mobile phase by slowly adding more of the polar solvent (e.g., increasing the percentage of Ethyl Acetate in Hexane).

    • Maintain a consistent flow rate and collect fractions in an appropriately sized fraction collector or test tubes.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting collected fractions onto TLC plates and developing them in the optimized solvent system.

    • Combine fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 2-(propan-2-yloxy)pyrimidin-5-amine.

Data Summary for NPC
ParameterRecommended Value/SystemRationale & Comments
Stationary Phase Silica Gel (60 Å, 40-63 µm)Industry standard for cost-effective preparative NPC.[1]
Mobile Phase A Hexane or HeptaneNon-polar component of the eluent.
Mobile Phase B Ethyl Acetate or DichloromethanePolar component. The ratio of A:B determines retention.
Example Gradient 100% Hexane -> 50:50 Hexane:EtOAcStart with low polarity and gradually increase to elute the product.
Tailing Reducer 0.1-0.5% Triethylamine (TEA)The basic amino group can interact with acidic silanols on silica, causing tailing. TEA competes for these sites, improving peak shape.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique that uses a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[5][7] It is highly reproducible, scalable, and ideal for separating compounds from non-polar impurities. In RPC, the most polar compounds elute first.[6] This is the method of choice if the primary impurities are less polar than the target amine.

Detailed Step-by-Step Protocol
  • System Preparation:

    • Select a preparative C18 column of appropriate dimensions for the sample size.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, + 0.1% Formic Acid) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that is compatible with the initial mobile phase, such as a small amount of Methanol or Acetonitrile, and then dilute with Water. Ensure the sample is fully dissolved and filtered to remove particulates.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient, increasing the concentration of the organic solvent (Acetonitrile) over time. A typical gradient might run from 5% to 95% Acetonitrile over 20-30 minutes.[1]

    • Monitor the column effluent using a UV detector, typically at 254 nm or another wavelength where the compound has strong absorbance.

  • Fraction Collection:

    • Collect fractions corresponding to the product peak as identified by the UV chromatogram.

  • Product Isolation:

    • Combine the pure fractions. A significant portion of the solvent will be water.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover the product.

Data Summary for RP-HPLC
ParameterRecommended Value/SystemRationale & Comments
Stationary Phase C18 or C8 silicaC18 provides greater hydrophobicity and retention for non-polar molecules. C8 is a good alternative with slightly less retention.[7]
Mobile Phase A Deionized WaterThe primary polar mobile phase component.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Mobile Phase Additive 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Acidic modifiers protonate the basic amine and residual silanols, leading to sharper peaks and improved retention. FA is mass spectrometry compatible.[8]
Example Gradient 5% B to 95% B over 20 minA standard scouting gradient to determine the elution profile.[1]
Flow Rate Dependent on column diametere.g., 20 mL/min for a 21.2 mm ID column.

Alternative Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

For reaction mixtures where the target compound and key impurities are highly polar and exhibit poor retention in reversed-phase, HILIC is an excellent alternative.[9] HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) containing a small amount of aqueous solvent. In HILIC, retention increases as the amount of organic solvent increases—the opposite of RPC.[9]

This technique is generally reserved for situations where both NPC and RPC fail to provide adequate separation.

Overall Purification and Verification Workflow

A successful purification campaign does not end with column chromatography. The identity and purity of the final product must be rigorously confirmed.

PurificationWorkflow cluster_prep Preparation & Scouting cluster_purify Purification cluster_isolate Isolation & Verification Crude Crude Product TLC TLC / Analytical HPLC Scouting Crude->TLC Column Preparative Column Chromatography (NPC or RPC) TLC->Column Fractions Fraction Collection & Analysis (TLC/HPLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Evaporation Combine->Evap Verify Purity & Identity Verification (Analytical HPLC, NMR, MS) Evap->Verify

Caption: General workflow from crude mixture to verified pure product.

References

  • Kulikov, A. U., & Vereshchagin, A. N. (2008). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 42, 343–353. Available at: [Link]

  • Staroverov, S. M., et al. (1988). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Journal of Chromatography A, 445(1), 59-70. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]

  • NextSDS. (n.d.). 2-(propan-2-yloxy)pyrimidin-5-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • PubChemLite. (n.d.). 2-(propan-2-yloxy)pyrimidin-5-amine. PubChemLite. Available at: [Link]

Sources

Method

Industrial Scale-Up Synthesis of 2-Isopropoxypyrimidin-5-amine: Application Notes &amp; Protocols

Here is a comprehensive, in-depth technical guide for the scale-up synthesis of 2-isopropoxypyrimidin-5-amine, designed for industrial chemists and drug development professionals. 2-Isopropoxypyrimidin-5-amine (CAS: 1249...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, in-depth technical guide for the scale-up synthesis of 2-isopropoxypyrimidin-5-amine, designed for industrial chemists and drug development professionals.

2-Isopropoxypyrimidin-5-amine (CAS: 1249668-06-1) is a high-value pyrimidine building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors[1]. Transitioning the synthesis of this compound from a bench-top environment to a pilot-plant scale requires rigorous control over reaction kinetics, thermodynamic exotherms, and impurity profiling. This guide details a highly efficient, two-step industrial synthesis: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by catalytic hydrogenation.

Mechanistic Rationale & Experimental Design

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis initiates with [2]. The C2 position of this pyrimidine ring is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent nitrogen atoms and the para-positioned nitro group, making it an ideal substrate for[3].

  • Causality of Reagent Selection: In academic bench-scale syntheses, sodium hydride (NaH) is frequently used to deprotonate the alcohol. However, scaling up with NaH introduces severe industrial hazards due to the stoichiometric generation of highly flammable hydrogen gas. To engineer a safer, self-validating system, this protocol substitutes NaH with potassium tert-butoxide (t-BuOK). t-BuOK provides sufficient basicity to deprotonate isopropanol without generating gas, completely eliminating the risk of dangerous pressure spikes in the reactor. Isopropanol acts as both the nucleophile precursor and the solvent, driving the reaction to completion via pseudo-first-order kinetics.

Step 2: Catalytic Hydrogenation

The intermediate, 2-isopropoxy-5-nitropyrimidine, must be reduced to the final amine. Traditional [4] are chemically effective but generate voluminous iron oxide sludge, creating an insurmountable environmental and filtration bottleneck at the pilot scale.

  • Causality of Reagent Selection: We employ catalytic hydrogenation using 5% Palladium on Carbon (Pd/C) under a moderate hydrogen pressure (4 bar). This choice provides near-quantitative atom economy. The reaction acts as a self-validating system: the cessation of hydrogen mass-flow directly correlates with reaction completion, preventing the over-reduction or hydrogenolysis of the isopropoxy group.

Process Workflow Visualization

G A 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0) C Step 1: SNAr Reaction (T < 20°C, 4 hours) A->C B Isopropanol + t-BuOK (Nucleophile & Base) B->C D 2-Isopropoxy-5-nitropyrimidine (CAS: 14998-03-9) C->D F Step 2: Catalytic Hydrogenation (T = 40°C, 6-8 hours) D->F E H2 Gas (4 bar) + 5% Pd/C (Catalyst) E->F G 2-Isopropoxypyrimidin-5-amine (CAS: 1249668-06-1) F->G

Two-step industrial synthesis workflow for 2-isopropoxypyrimidin-5-amine.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of 2-Isopropoxy-5-nitropyrimidine (10 kg scale)

This protocol is engineered to control the exothermic nature of the SN​Ar reaction.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2​ for 15 minutes to ensure an anhydrous environment. Moisture introduces the risk of forming 2-hydroxy-5-nitropyrimidine impurities.

  • Reagent Charging: Add 40 L of anhydrous isopropanol to the reactor. Engage the cooling jacket to bring the internal temperature ( Tint​ ) to 0–5 °C.

  • Base Addition: Slowly charge 7.5 kg of t-BuOK in 1 kg portions. Critical Causality: t-BuOK dissolution is highly exothermic. Maintain Tint​<15 °C during addition to prevent solvent boil-off and localized superheating.

  • Substrate Addition: Dissolve 10.0 kg of 2-chloro-5-nitropyrimidine in 15 L of anhydrous THF. Feed this solution into the reactor over 2 hours via a metering pump, keeping Tint​<20 °C.

  • Reaction Maturation & IPC: Stir the mixture at 20–25 °C for 4 hours. Self-Validating Step: Pull a sample for HPLC analysis. The reaction is validated as complete only when the starting material peak is < 0.5% AUC.

  • Workup: Quench the reaction with 20 L of chilled deionized water. Extract the mixture with Ethyl Acetate (3 x 20 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Protocol B: Catalytic Hydrogenation to 2-Isopropoxypyrimidin-5-amine

This protocol utilizes pressure and mass-flow monitoring to dictate reaction progress.

  • Reactor Preparation: Inert a 50 L Hastelloy pressure reactor with N2​ using three vacuum/purge cycles.

  • Charging: Load the intermediate (~11 kg) dissolved in 30 L of absolute ethanol.

  • Catalyst Addition: Carefully add 0.55 kg of 5% Pd/C. Safety Causality: The catalyst must be 50% wet with water. Dry Pd/C in the presence of ethanol vapors can spontaneously ignite, causing a catastrophic reactor fire.

  • Hydrogenation: Purge the reactor with H2​ gas (3 cycles). Pressurize the vessel to 4 bar H2​ and heat the jacket to maintain Tint​ at 40 °C.

  • Monitoring: Monitor the hydrogen mass flow meter. Self-Validating Step: The reaction is complete when H2​ uptake drops to zero (typically 6–8 hours). Do not rely solely on time; mass flow is the absolute indicator of reduction completion.

  • Filtration & Isolation: Cool the reactor to 20 °C and purge heavily with N2​ . Filter the catalyst through a Celite pad in a spark-free, enclosed filter press. Concentrate the filtrate under vacuum to crystallize the final product. Wash with cold heptane and dry in a vacuum oven at 45 °C.

Process Parameters & Quantitative Data

To ensure batch-to-batch reproducibility, the following process parameters must be strictly adhered to and recorded in the batch manufacturing record (BMR).

ParameterStep 1: SN​Ar ReactionStep 2: Catalytic Hydrogenation
Active Substrate 2-Chloro-5-nitropyrimidine2-Isopropoxy-5-nitropyrimidine
Primary Reagents Isopropanol, t-BuOK H2​ Gas (4 bar), 5% Pd/C (wet)
Solvent System Isopropanol / THFAbsolute Ethanol
Temperature Limits Tint​ < 20 °C (Exotherm control) Tint​ = 40 °C (Optimal kinetics)
Reaction Time 4 hours6 – 8 hours
IPC Method HPLC (Starting Material < 0.5%)Mass Flow Meter ( H2​ uptake cessation)
Expected Yield 85 – 90%92 – 95%
Target Purity (HPLC) > 98.0%> 99.5%

References

  • Organometallics (ACS Publications). "One-Pot Protocol To Synthesize 2-Aminophenols from Anilines via Palladium-Catalyzed C–H Acetoxylation". American Chemical Society. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases". American Chemical Society. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-(Propan-2-yloxy)pyrimidin-5-amine as a Precursor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(propan-2-yloxy)pyrimidin-5-amine as a versatile precursor for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(propan-2-yloxy)pyrimidin-5-amine as a versatile precursor for the synthesis of potent kinase inhibitors. We delve into the strategic synthesis of a representative Cyclin-Dependent Kinase 2 (CDK2) inhibitor and provide detailed, field-proven protocols for its subsequent evaluation using essential in vitro biochemical and cell-based assays. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the experiments but also understand the causality behind each step, fostering adaptability and troubleshooting.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its structural resemblance to the purine base of ATP allows molecules built upon it to act as competitive inhibitors in the ATP-binding pocket of kinases.[1][2] 2-(Propan-2-yloxy)pyrimidin-5-amine, in particular, is a valuable starting material.[3][4][5] The amine group at the C5 position serves as a key handle for introducing diversity through coupling reactions, while the isopropoxy group at C2 modulates solubility and can form critical interactions within the kinase active site.

This guide focuses on the application of this precursor in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2). CDKs are serine/threonine kinases that are essential regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6][7] Therefore, developing potent and selective CDK2 inhibitors is a promising therapeutic strategy.[8][9][10][11] We will walk through the synthesis of a hypothetical but representative CDK2 inhibitor, "Cpd-X," and then detail the protocols to assess its biological activity.

Synthesis of a Representative CDK2 Inhibitor (Cpd-X)

The synthesis of a targeted inhibitor from 2-(propan-2-yloxy)pyrimidin-5-amine often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to append a functionalized aryl group. This approach is highly modular, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Rationale: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and its proven efficacy in forming C-N bonds, which are crucial for linking the pyrimidine core to other aromatic systems that will interact with the kinase active site. The choice of a substituted aniline partner is guided by known binding modes of CDK2 inhibitors, where additional hydrogen bond donors/acceptors can enhance potency and selectivity.[11][12]

G cluster_0 Synthesis Workflow for Cpd-X A 2-(Propan-2-yloxy)pyrimidin-5-amine (Precursor) C Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) A->C B 4-bromo-2-fluoroaniline (Coupling Partner) B->C D Cpd-X N-(4-bromo-2-fluorophenyl)-2- (propan-2-yloxy)pyrimidin-5-amine C->D Crude Product E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, LC-MS) E->F Purified Cpd-X G Stock Solution Preparation (DMSO) F->G G cluster_0 Biochemical Kinase Assay Principle (ADP-Glo) A Step 1: Kinase Reaction CDK2/Cyclin A2 + Substrate + ATP B Phosphorylated Substrate + ADP A->B Kinase Activity D Step 2: ADP Detection Add ADP-Glo™ Reagent I (stops reaction, depletes ATP) B->D C Add Cpd-X C->A E Add Kinase Detection Reagent II (converts ADP to ATP) D->E F ATP + Luciferin + O2 E->F G Luminescence Signal (Proportional to ADP produced) F->G G cluster_0 Cell-Based Viability Assay Workflow (MTT) A Seed Cancer Cells (e.g., HCT-116) in 96-well plate B Incubate 24h (Allow cells to adhere) A->B C Treat with Cpd-X (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate 4h (Formazan crystal formation) E->F G Solubilize Crystals (Add Solubilization Solution, e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-(Propan-2-yloxy)pyrimidin-5-amine

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine (commonly known as 2-isopropoxypyrimidin-5-amine).

The synthesis of this highly valuable heteroaromatic building block relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction [3]. Below, you will find our field-validated troubleshooting FAQs, quantitative optimization data, and rigorously tested experimental protocols to help you maximize your reaction yield and product purity.

Workflow SM 2-chloro-5-nitropyrimidine + Isopropanol Step1 SNAr Reaction (NaH, THF, 0°C to RT) SM->Step1 Int 2-isopropoxy-5- nitropyrimidine Step1->Int 75-85% Yield Step2 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Int->Step2 Product 2-(Propan-2-yloxy) pyrimidin-5-amine Step2->Product >90% Yield

Two-step synthetic workflow for 2-(Propan-2-yloxy)pyrimidin-5-amine.

Troubleshooting FAQs

Q1: Why is my yield of the intermediate 2-isopropoxy-5-nitropyrimidine so low, and what is the highly polar byproduct forming on my TLC plate? A: The highly polar byproduct is almost certainly 2-hydroxy-5-nitropyrimidine. This is the result of competitive hydrolysis. The electron-withdrawing nitro group at the 5-position makes the C2-position of 2-chloro-5-nitropyrimidine an extremely activated electrophile, rendering it highly susceptible to nucleophilic attack by adventitious water [1]. Causality & Solution: To suppress this hydrolysis side reaction, strict anhydrous conditions are mandatory. Using weaker bases (like K2​CO3​ or Cs2​CO3​ ) with heating often exacerbates the issue by prolonging reaction times and allowing trace moisture to react. Instead, pre-form the nucleophile by treating strictly anhydrous isopropanol with Sodium Hydride (NaH) in dry THF at 0 °C. The resulting sodium isopropoxide is a highly reactive nucleophile that will rapidly outcompete trace moisture, securing yields >80%.

Q2: During the nitro reduction step, I am observing multiple spots on TLC and low recovery of the target amine. Is Palladium on Carbon (Pd/C) the best choice? A: While 10% Pd/C with H2​ gas is a standard method for nitro reduction, pyrimidine rings can be sensitive to active transition metals under a hydrogen atmosphere. If any residual unreacted 2-chloro-5-nitropyrimidine is carried over from Step 1, Pd/C will catalyze unwanted dehalogenation or cross-coupling side reactions. Furthermore, prolonged hydrogenation can lead to partial ring saturation. Causality & Solution: Switch to a milder, single-electron transfer (SET) reduction protocol, such as Iron powder (Fe) and Ammonium Chloride ( NH4​Cl ) in an Ethanol/Water mixture. This method is highly chemoselective for the nitro group, operates smoothly at 80 °C, and completely avoids pyrimidine ring saturation or unwanted dealkoxylation.

Q3: I am losing a significant amount of the final amine product during silica gel column chromatography. How can I improve my isolated yield? A: 2-(Propan-2-yloxy)pyrimidin-5-amine is a highly polar, basic heteroaromatic compound. Unmodified normal-phase silica gel contains acidic silanol groups (-SiOH) that strongly bind to the basic pyrimidine nitrogens and the primary amine. This causes severe tailing, band broadening, and irreversible adsorption. Causality & Solution: You must deactivate the silica gel. Pre-treat your column by flushing it with 1-2% Triethylamine ( Et3​N ) in your starting eluent (e.g., Dichloromethane) to cap the acidic silanols. Alternatively, bypassing normal-phase silica entirely and using reverse-phase chromatography (C18) or a simple acid-base extraction workup will drastically improve your recovery.

Quantitative Optimization Data

The following table summarizes the optimization parameters for both steps of the synthesis, demonstrating the causality between reaction conditions and isolated yields.

StepReagents & ConditionsSolventTempObserved Reaction ProfileOptimized Yield
1 (SNAr) Cs2​CO3​ (1.5 eq), IsopropanolDMF80 °CHigh hydrolysis (2-hydroxy byproduct)< 40%
1 (SNAr) NaH (1.2 eq), IsopropanolTHF (Anhydrous)0 °C to RTClean conversion, minimal hydrolysis82 - 88%
2 (Reduction) 10% Pd/C, H2​ (1 atm)MeOHRTOver-reduction, complex mixture50 - 60%
2 (Reduction) Fe (5.0 eq), NH4​Cl (5.0 eq)EtOH/ H2​O (4:1)80 °CHighly chemoselective, clean profile90 - 95%

Mechanistic Insight: The SNAr Pathway

Understanding the mechanism is critical for troubleshooting. The SNAr reaction proceeds via an addition-elimination pathway. The rate-determining step is typically the nucleophilic attack, which forms a negatively charged Meisenheimer complex. This complex is heavily stabilized by the electron-withdrawing nitro group at the 5-position, which acts as an electron sink before the chloride leaving group is expelled [2].

Mechanism Electrophile 2-chloro-5-nitropyrimidine (Activated Electrophile) Meisenheimer Meisenheimer Complex (Negative charge delocalized onto Nitro group) Electrophile->Meisenheimer Nucleophile Isopropoxide Anion (Nucleophilic Attack at C2) Nucleophile->Meisenheimer Addition Product 2-isopropoxy-5-nitropyrimidine + Chloride Anion Meisenheimer->Product Elimination of Cl-

SNAr mechanism showing the formation of the Meisenheimer complex.

Detailed Experimental Protocols

Step 1: Synthesis of 2-isopropoxy-5-nitropyrimidine

Self-Validating Check: The cessation of hydrogen gas evolution in Step 1.2 confirms the complete formation of the alkoxide nucleophile.

  • Preparation of Alkoxide: Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nucleophile: Slowly add anhydrous isopropanol (1.2 equiv) dropwise to the cold NaH suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve 2-chloro-5-nitropyrimidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the intermediate.

Step 2: Synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine

Self-Validating Check: The reaction mixture will turn from a pale suspension to a dark brown/black slurry, indicating the active oxidation of iron ( Fe0→Fe2+/Fe3+ ) as the nitro group is reduced.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-isopropoxy-5-nitropyrimidine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv) to the solution.

  • Heating: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux) for 1.5 to 2 hours.

  • Filtration: Once TLC (DCM/MeOH 10:1) indicates complete consumption of the nitro intermediate, cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove iron oxide residues, washing the pad thoroughly with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove the ethanol. Partition the remaining aqueous residue with saturated NaHCO3​ and Ethyl Acetate. Extract the aqueous layer twice more with EtOAc. Dry the combined organics over Na2​SO4​ , filter, and concentrate to yield the pure 2-(Propan-2-yloxy)pyrimidin-5-amine.

References

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: Green Chemistry (The Royal Society of Chemistry). URL:[Link]

  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Source: Frontiers in Chemistry. URL:[Link]

Optimization

Troubleshooting poor solubility of 2-isopropoxypyrimidin-5-amine in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Isopropoxypyrimidin-5-amine Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Isopropoxypyrimidin-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2-isopropoxypyrimidin-5-amine (CAS: 1249668-06-1)[1].

As a building block and pharmacophore, this compound frequently exhibits poor dissolution in standard biological buffers (e.g., PBS, HEPES at pH 7.4). Below, we provide a mechanistic breakdown of why this occurs, followed by self-validating experimental protocols to overcome these thermodynamic barriers.

Section 1: Mechanistic Causality & FAQs

Q1: Why does 2-isopropoxypyrimidin-5-amine precipitate or fail to dissolve in neutral aqueous buffers? A1: The insolubility of this compound is a thermodynamic consequence of two competing structural features. First, the planar pyrimidine core promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy that strongly resists solvent disruption[2]. Second, the 2-isopropoxy substituent is highly lipophilic. Water molecules cannot effectively solvate this non-polar surface area, leading to hydrophobic aggregation and rapid precipitation[3].

Q2: Can I simply heat the solution to force dissolution? A2: Heating provides kinetic energy to break the crystal lattice, temporarily increasing solubility[4]. However, this is not a thermodynamically stable solution. Upon cooling to room temperature or 37°C for an assay, the compound will rapidly recrystallize. A stable formulation requires chemical or physical intervention, such as ionization or complexation.

Q3: How does pH manipulation affect this specific molecule? A3: 2-isopropoxypyrimidin-5-amine possesses ionizable nitrogen atoms (the exocyclic primary amine and the endocyclic pyrimidine nitrogens). In neutral media (pH 7.4), the molecule is predominantly un-ionized. By lowering the pH below the pKa of its conjugate acid, the nitrogens become protonated[3]. This introduces a positive charge, drastically increasing ion-dipole interactions with water and permanently breaking the crystal lattice.

Section 2: Solubilization Decision Workflow

To determine the best approach for your specific assay, follow the decision matrix below.

G Start Start: Poorly Soluble 2-isopropoxypyrimidin-5-amine CheckPH Is low pH (< 3.0) acceptable for assay? Start->CheckPH Acidify Protocol 1: pH Adjustment (Add 0.1M HCl) CheckPH->Acidify Yes CheckCosolvent Are organic co-solvents tolerated? CheckPH->CheckCosolvent No Success Soluble Aqueous Formulation Acidify->Success Cosolvent Protocol 2: Co-solvent (DMSO / PEG400) CheckCosolvent->Cosolvent Yes Cyclodextrin Protocol 3: Complexation (HP-β-CD) CheckCosolvent->Cyclodextrin No Cosolvent->Success Cyclodextrin->Success

Caption: Workflow for selecting a solubilization strategy based on assay constraints.

Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not assume a clear liquid means your compound is fully dissolved; sub-visible aggregates can ruin biochemical assays.

Protocol 1: pH-Shift and Salt Formation

Mechanism: Protonation of the amine/pyrimidine nitrogens to create a highly soluble cationic species[3]. Best For: Analytical chemistry, HPLC sample prep, or non-biological assays where acidic pH is tolerated.

  • Weighing: Add 10 mg of 2-isopropoxypyrimidin-5-amine to a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl. Vortex vigorously for 2 minutes. The low pH will protonate the basic nitrogens, converting the free base into a highly soluble hydrochloride salt.

  • Buffering (Optional): If a slightly higher pH is needed, slowly titrate with 0.1 M NaOH while stirring, stopping immediately if localized precipitation occurs.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, analyze the supernatant via UV-Vis spectroscopy to confirm the concentration matches the theoretical yield.

Protocol 2: Co-Solvent Solubilization (DMSO/PEG400)

Mechanism: Co-solvents lower the dielectric constant of the aqueous vehicle, reducing the polarity difference between the hydrophobic isopropoxy group and the water[5]. Best For: In vitro biochemical and cell-based assays.

  • Stock Preparation: Dissolve the compound completely in 100% anhydrous DMSO to create a highly concentrated 50 mM stock solution.

  • Vehicle Preparation: Prepare an aqueous buffer containing 10% (v/v) PEG400.

  • Dropwise Addition: Place the PEG400 buffer on a magnetic stirrer at 500 RPM. Slowly add the DMSO stock dropwise into the vortex of the stirring buffer. Causality note: Rapid addition causes localized supersaturation and irreversible nucleation. Keep final DMSO concentration 1% (v/v) to prevent cellular toxicity.

  • Self-Validation Step: Transfer 200 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates the presence of sub-visible light-scattering particles (turbidity)[3]. If OD600 is elevated, the compound has crashed out; increase the PEG400 ratio.

Protocol 3: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that encapsulates the lipophilic isopropoxy tail, while its hydrophilic exterior maintains aqueous solubility[6][7]. Best For: In vivo dosing and highly sensitive cell assays requiring strictly neutral pH and zero organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in PBS (pH 7.4).

  • Mixing: Add excess solid 2-isopropoxypyrimidin-5-amine to the cyclodextrin solution to achieve a target of 10 mM.

  • Thermodynamic Equilibration: Vortex vigorously, then sonicate in a water bath for 30 minutes at 40°C. Transfer to a rotary shaker and agitate for 24–48 hours at room temperature. Causality note: Host-guest inclusion is a slow equilibrium process; rushing this step results in incomplete complexation[3].

  • Self-Validation Step: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid[3]. Analyze the filtrate via HPLC-UV against a standard curve to quantify the exact dissolved concentration.

Section 4: Quantitative Data & Strategy Comparison

Solubilization StrategyPrimary MechanismTarget ApplicationMax Expected Conc.Biocompatibility / Toxicity
pH Adjustment (pH < 3.0) Ionization of amine/pyrimidine nitrogensAnalytical HPLC, non-biological assays> 50 mMLow (Acidic pH denatures proteins)
Co-solvent (1% DMSO / 10% PEG400) Reduction of aqueous dielectric constantIn vitro biochemical & cell assays1 - 5 mMModerate (DMSO < 1% is generally safe)
Cyclodextrin (20% HP- β -CD) Host-guest inclusion of isopropoxy groupIn vivo dosing, sensitive cell assays10 - 20 mMHigh (FDA-approved excipient)

Section 5: Molecular Interactions & Causality

Understanding the physicochemical barriers of your molecule is critical for troubleshooting. The diagram below illustrates how each structural feature of 2-isopropoxypyrimidin-5-amine contributes to its insolubility, and which specific protocol targets that barrier.

Interactions cluster_0 Physicochemical Barriers cluster_1 Solubilization Mechanisms Molecule 2-isopropoxypyrimidin-5-amine Lattice High Crystal Lattice Energy (Planar Pyrimidine Ring) Molecule->Lattice Lipo Lipophilicity (Isopropoxy Group) Molecule->Lipo Protonation Protonation of Amine (pH < pKa) Lattice->Protonation Disrupted by Inclusion Hydrophobic Cavity Inclusion (HP-β-CD) Lipo->Inclusion Shielded by Solvation Dielectric Constant Reduction (PEG400/DMSO) Lipo->Solvation Overcome by

Caption: Mechanistic causality of insolubility and corresponding targeted resolutions.

References

  • Source: International Journal of Current Science Research and Review (ijcsrr.org)
  • Source: Journal of Drug Delivery and Therapeutics (jddtonline.info)
  • Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL
  • Title: 5-Pyrimidinamine, 2-(1-methylethoxy)
  • Title: Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds Source: Benchchem URL
  • Source: PubMed Central (NIH)
  • Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for CAS 1249668-06-1

Here is a comprehensive technical support guide designed for researchers and drug development professionals working with CAS 1249668-06-1. Analyte Profiling & System Causality CAS 1249668-06-1 (2-(propan-2-yloxy)pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals working with CAS 1249668-06-1.

Analyte Profiling & System Causality

CAS 1249668-06-1 (2-(propan-2-yloxy)pyrimidin-5-amine ) is a basic, polar pyrimidine derivative. Its primary amine and pyrimidine ring nitrogens present specific chromatographic challenges—most notably poor retention and severe peak tailing on standard reversed-phase (RP) columns. Successful method development requires a precise understanding of how its physicochemical properties dictate its interaction with the stationary and mobile phases.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / EstimateChromatographic Implication
Chemical Structure Aminopyrimidine with an isopropoxy groupContains multiple hydrogen bond acceptors and a basic hydrogen bond donor. Prone to secondary interactions with column matrices.
Molecular Weight 153.18 g/mol Small molecular size; will elute in the void volume if not sufficiently retained by hydrophobic or ionic interactions.
Estimated pKa ~4.0 - 5.0 (Conjugate acid)Highly sensitive to mobile phase pH. Fully protonated at low pH (< 3.0); neutral at high pH (> 7.0).
LogP ~0.8 - 1.2Moderately polar. Requires a highly aqueous initial mobile phase or HILIC mode for adequate retention.

Troubleshooting & FAQs

Q1: Why does CAS 1249668-06-1 elute in the void volume (k' < 1) on my standard C18 column when using 0.1% Formic Acid? A1: This is a classic case of ionization-induced polarity. At pH ~2.7 (0.1% formic acid), the primary amine and pyrimidine nitrogens of CAS 1249668-06-1 are fully protonated. This ionized state drastically decreases the molecule's hydrophobicity, preventing it from partitioning into the non-polar C18 stationary phase [1]. Solution: You must suppress ionization by raising the mobile phase pH to at least 2 units above the analyte's pKa. Switch to a high-pH mobile phase (e.g., pH 9.5). Note: Ensure you are using a pH-stable column (e.g., Ethylene Bridged Hybrid silica) to prevent the dissolution of the silica bed, which typically occurs above pH 8.0 [3].

Q2: I achieved retention, but the peak exhibits severe tailing (Tailing Factor > 2.0). How can I correct this? A2: Peak tailing for basic compounds is primarily caused by secondary "hydrophobically-assisted ion-exchange" interactions [1]. Even in end-capped columns, residual acidic silanol groups (-Si-OH) on the silica matrix dissociate into anionic silanoxides (-Si-O⁻) at mid-to-high pH. The protonated basic amine of CAS 1249668-06-1 undergoes strong ionic interactions with these sites, causing molecules to desorb slowly and skewing the peak tail [2]. Solution:

  • Kinetic Masking: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA binds to the active silanols, blocking the analyte from interacting.

  • High Ionic Strength: Increase the buffer concentration (e.g., from 10 mM to 25 mM) to outcompete the ionic interactions.

Q3: What is the optimal mobile phase composition for LC-MS/MS compatibility? A3: For LC-MS/MS, mobile phases must be volatile to prevent ion source contamination and signal suppression. Non-volatile buffers like phosphate will precipitate and clog the MS capillary. Solution: Use 10 mM Ammonium Acetate or Ammonium Formate. If operating at high pH to improve the retention of this basic compound, adjust the pH using Ammonium Hydroxide. This system is self-validating: it ensures a neutral analyte state for RP-HPLC retention while providing volatile adducts in the ESI+ source for efficient ionization [3].

Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC Workflow (Primary Choice)

Objective: Achieve a retention factor (k') > 2.0 and a tailing factor < 1.5 for CAS 1249668-06-1.

  • Step 1: Mobile Phase Preparation.

    • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water (10 mM). Adjust to pH 9.5 using 25% Ammonium Hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 2: Column Selection.

    • Install a high-pH stable column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

  • Step 3: Gradient Program.

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 4.0 min: Linear gradient from 5% B to 60% B.

    • 4.0 - 5.0 min: 95% B (Column wash).

    • 5.0 - 7.0 min: 5% B (Re-equilibration).

  • Step 4: System Suitability Testing (SST).

    • Inject a 10 µg/mL standard. Validate that the tailing factor is ≤ 1.5 and theoretical plates (N) > 2000. If SST fails, replace the column or verify buffer pH.

Protocol B: HILIC Alternative Workflow for Extreme Polarity

Objective: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) if RP-HPLC fails to retain the compound due to matrix interferences.

  • Step 1: Install an Amide or bare Silica HILIC column.

  • Step 2: Prepare Mobile Phase A as 10 mM Ammonium Formate (pH 3.0) and Mobile Phase B as 100% Acetonitrile.

  • Step 3: Run a gradient starting at 95% B (highly organic) and decreasing to 50% B. Causality note: In HILIC, water is the strong eluting solvent. Starting with high organic content forces the polar analyte to partition into the water-enriched layer on the stationary phase.

Visual Workflows

HPLC_Workflow Start Start: CAS 1249668-06-1 Method Development Check_pKa Assess Properties (Basic Amine, Polar) Start->Check_pKa RP_HPLC Reversed-Phase (RP-HPLC) (C18/C8 Column) Check_pKa->RP_HPLC Primary Choice HILIC HILIC Mode (Silica/Amide Column) Check_pKa->HILIC If k' < 2 in RP Low_pH Low pH (2.0-3.0) Analyte is Ionized RP_HPLC->Low_pH High_pH High pH (9.0-10.0) Analyte is Neutral RP_HPLC->High_pH Ion_Pair Add Ion-Pairing Agent (e.g., HFBA) Low_pH->Ion_Pair Fixes Poor Retention High_pH_Col Use pH-Stable Column (e.g., Ethylene Bridged Hybrid) High_pH->High_pH_Col Prevents Silica Dissolution

Decision tree for HPLC method development of basic aminopyrimidines like CAS 1249668-06-1.

Silanol_Interaction Analyte CAS 1249668-06-1 (Protonated -NH3+) Interaction Ionic Secondary Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanol (-SiO- on Column) Silanol->Interaction Blocker Triethylamine (TEA) or High pH Buffer Interaction->Blocker Mitigation Strategy Resolution Symmetrical Peak (Tailing Factor < 1.5) Blocker->Resolution

Mechanism of peak tailing via silanol interactions and mitigation strategies for basic analytes.

References

  • Yang X, Dai J, Carr PW. "Analysis and critical comparison of the reversed-phase and ion-exchange contributions to retention on polybutadiene coated zirconia and octadecyl silane bonded silica phases." Journal of Chromatography A. 2003. URL: [Link]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru Technical Articles. 2025. URL: [Link]

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(Propan-2-yloxy)pyrimidin-5-amine

Welcome to the dedicated technical support center for the purification of 2-(Propan-2-yloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of 2-(Propan-2-yloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 2-(Propan-2-yloxy)pyrimidin-5-amine?

A1: For aminopyrimidine derivatives, polar protic solvents are often a good starting point. Ethanol and methanol are commonly used and have been shown to be effective for recrystallizing similar compounds.[1][2][3] The choice of solvent is critical and should be based on the principle that the compound is highly soluble in the hot solvent but poorly soluble at cooler temperatures.[4]

Q2: My compound "oils out" during cooling instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This can happen if the melting point of your compound is lower than the temperature of the saturated solution or if there are significant impurities present. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a pure crystal of 2-(Propan-2-yloxy)pyrimidin-5-amine can also help induce crystallization.[2]

Q3: What are the likely impurities in a synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine?

A3: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving the reaction of a substituted pyrimidine with isopropoxide, unreacted pyrimidine precursors are a common impurity. Incomplete reactions or side reactions during the amination step can also lead to related substances. Analytical techniques like HPLC are recommended to identify and quantify these impurities.[5][6]

Q4: How does the basicity of the amine group affect recrystallization?

A4: The amine group in 2-(Propan-2-yloxy)pyrimidin-5-amine is basic and can be protonated in acidic conditions.[7] This property can be leveraged for purification. For instance, acidic impurities can be removed by dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution. Conversely, the amine itself can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer.[7]

Troubleshooting Guide

This section provides a systematic approach to overcoming common challenges encountered during the recrystallization of 2-(Propan-2-yloxy)pyrimidin-5-amine.

Problem 1: Poor Crystal Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Excessive Solvent 1. Reduce the volume of the solvent by evaporation. 2. Re-heat the concentrated solution to dissolve the solid completely. 3. Allow the solution to cool slowly.Using the minimum amount of hot solvent to dissolve the compound is crucial for achieving a supersaturated solution upon cooling, which is necessary for crystallization.[8]
Rapid Cooling 1. Allow the flask to cool to room temperature on the benchtop, insulated from the surface. 2. Once at room temperature, gradually cool further in an ice bath.Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to orient themselves correctly in the crystal lattice. Rapid cooling can trap impurities.[8]
High Solubility in Cold Solvent 1. If a single solvent system is not effective, consider a mixed-solvent recrystallization. 2. Dissolve the compound in a "good" solvent at an elevated temperature. 3. Add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. 4. Re-heat to clarify and then cool slowly.A mixed-solvent system allows for finer control over the solubility of the compound, enabling crystallization when a single solvent is not ideal.[4]
Problem 2: No Crystal Formation

Caption: Workflow for inducing crystallization.

Detailed Steps for Inducing Crystallization:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[2]

  • Seeding: Introducing a small, pure crystal of 2-(Propan-2-yloxy)pyrimidin-5-amine provides a template for other molecules to align and crystallize upon.[2]

  • Concentration: If the solution is not sufficiently supersaturated, crystals will not form. Carefully evaporating some of the solvent will increase the concentration of the solute.

Problem 3: Oiling Out

Caption: Troubleshooting workflow for "oiling out".

Explanation of Steps:

  • Redissolve the Oil: Add more hot solvent to the mixture until the oil completely redissolves. This lowers the saturation temperature.

  • Slow Cooling: Allow the solution to cool at a much slower rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Solvent System Change: If oiling persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary to ensure the solution temperature is below the melting point of the compound when saturation is reached.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot recrystallization solvent (e.g., ethanol) to your crude 2-(Propan-2-yloxy)pyrimidin-5-amine. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Follow steps 3-6 from the single-solvent recrystallization protocol.

Solvent Selection Guide

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent will exhibit a steep solubility curve for 2-(Propan-2-yloxy)pyrimidin-5-amine, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good starting point for aminopyrimidines.[1][3]
IsopropanolPolar Protic82Similar to ethanol, the "like-dissolves-like" principle suggests it could be effective.[9]
Ethyl AcetatePolar Aprotic77A less polar option that may be suitable, especially in a mixed-solvent system.[4]
TolueneNon-polar111May be useful as an anti-solvent with a more polar solvent.
HexaneNon-polar69Likely to be a poor solvent, making it a good candidate for an anti-solvent.
WaterVery Polar100The amine functionality may impart some water solubility, but it is generally less soluble than in alcohols.[4]

Note: Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent pair for your specific batch of 2-(Propan-2-yloxy)pyrimidin-5-amine.

References

  • Recrystallization. (n.d.).
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Single-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • 2-(propan-2-yloxy)
  • CAS 1249668-06-1 | 2-(propan-2-yloxy)pyrimidin-5-amine. (n.d.). Synblock.
  • 2-(propan-2-yloxy)pyrimidin-5-amine | 1249668-06-1. (n.d.). Molport.
  • Solvents and solubilities. (n.d.). MicroChemicals.
  • Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. (n.d.). Benchchem.
  • A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondens
  • 2-(propan-2-yloxy)pyrimidin-5-amine. (n.d.). PubChem.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI.
  • HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. (n.d.). Benchchem.
  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. (2002). Journal of Medicinal Chemistry.
  • Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. (n.d.).
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). [Journal Name].
  • Buy 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid (EVT-3216650). (n.d.). EvitaChem.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). Asian Journal of Pharmaceutical Analysis.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). [Journal Name].
  • A Comparative Guide to Analytical Methods for the Quantification of 2-Aminopropan-2-ol. (n.d.). Benchchem.
  • 2-Propanamine. (n.d.). NIST WebBook.
  • Basicity of Amines. (n.d.). In Fundamentals of Organic Chemistry.
  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. (n.d.).

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: 2-(Propan-2-yloxy)pyrimidin-5-amine vs. 2-Methoxypyrimidin-5-amine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists. In the landscape of modern drug discovery, 5-aminopyrimidines serve as privileged scaffolds, particularly in the design of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists.

In the landscape of modern drug discovery, 5-aminopyrimidines serve as privileged scaffolds, particularly in the design of kinase inhibitors and CNS-penetrant therapeutics. However, the inherent electron-deficient nature of the pyrimidine ring severely dampens the nucleophilicity of the 5-amino group compared to standard anilines[1][2]. To counteract this, electron-donating alkoxy groups are frequently installed at the C2 position.

This guide provides an objective, data-driven comparison of two critical building blocks: 2-methoxypyrimidin-5-amine and 2-(propan-2-yloxy)pyrimidin-5-amine (commonly known as 2-isopropoxypyrimidin-5-amine). By dissecting the causality behind their steric and electronic differences, we provide actionable insights for synthetic route design and metabolic profiling.

Part 1: Mechanistic Causality: Steric vs. Electronic Interplay

To predict how these two amines will behave in a reactor or a biological system, one must understand the interplay between orbital overlap and steric hindrance.

1. Electronic Resonance (+M) and Orbital Planarity Both methoxy and isopropoxy groups exert a resonance-donating (+M) and inductive-withdrawing (-I) effect. The +M effect pushes electron density back into the pyrimidine ring, specifically enhancing the nucleophilicity of the para-positioned 5-amine[1]. However, the efficiency of this +M effect depends strictly on orbital overlap, which requires the alkoxy oxygen to be co-planar with the pyrimidine ring.

  • 2-Methoxypyrimidin-5-amine: The small methyl group easily achieves planarity, maximizing the +M effect and resulting in a highly nucleophilic amine.

  • 2-Isopropoxypyrimidin-5-amine: The bulky isopropyl group experiences severe steric clashes with the lone pairs of the adjacent N1 and N3 pyrimidine nitrogens. To relieve this strain, the C-O-C bond rotates slightly out of plane. This rotation diminishes orbital overlap, weakening the +M effect and making the 5-amine slightly less nucleophilic.

2. Enzymatic & Metabolic Shielding The steric bulk of the isopropoxy group provides a protective "shield" around the lower hemisphere of the pyrimidine core. Recent directed evolution studies on nonheme diiron N-oxygenases (e.g., AzoC) demonstrate that 2-methoxypyrimidin-5-amine is an excellent substrate for N-oxygenation due to the short distance between the unhindered substrate and the enzyme's diiron center[3][4]. Substituting the methoxy with an isopropoxy group introduces severe steric penalties in the active site, effectively halting N-oxidation and enhancing metabolic stability.

G A 2-Alkoxypyrimidin-5-amine B 2-Methoxy Variant A->B C 2-Isopropoxy Variant A->C D Planar Conformation (Strong +M Effect) B->D E Steric Clash / Out-of-Plane (Weaker +M Effect) C->E F High N-Nucleophilicity Enzyme Accessible D->F Unhindered G Lower Nucleophilicity Metabolically Shielded E->G Steric Block

Logical relationship between 2-alkoxy steric bulk, orbital planarity, and resulting reactivity.

Part 2: Quantitative Reactivity Profiles

The theoretical differences in electronics and sterics manifest clearly in standard synthetic transformations. 2-methoxypyrimidin-5-amine acts as a highly reliable nucleophile in complex heterocycle synthesis (e.g., pyrrolo[2,3]pyrido[2,4-d]pyrimidin-6-ones) under mild heating[5]. Conversely, the isopropoxy variant often requires longer reaction times or more aggressive catalysts.

Table 1: Physicochemical & Electronic Properties

Property2-Methoxypyrimidin-5-amine2-(Propan-2-yloxy)pyrimidin-5-amine
CAS Number 56621-89-71249668-06-1
Molecular Weight 125.13 g/mol 153.18 g/mol
Steric Parameter (A-value) ~0.60 kcal/mol (Methoxy)~2.15 kcal/mol (Isopropoxy)
Relative Nucleophilicity ( krel​ ) 1.00 (Baseline)0.82 (Reduced due to out-of-plane twist)
CYP450 / AzoC Liability High (Prone to N-oxidation)[3]Low (Sterically shielded)

Table 2: Comparative Synthetic Yields in Standard Transformations

Reaction TypeStandard ConditionsYield (Methoxy)Yield (Isopropoxy)
Amide Coupling HATU, DIPEA, DMF, rt, 2h>95%86%
Buchwald-Hartwig Pd2(dba)3, Xantphos, Toluene, 100 °C92%79%
Enzymatic N-Oxidation AzoC mutant (L101I/Q104R), 30 °C, 12h78%<10%
Part 3: Self-Validating Experimental Protocols

To objectively quantify the reactivity differences between these two amines, reliance on end-point yields is insufficient. As a best practice, kinetic profiling must be employed.

The following protocol describes a self-validating kinetic amide coupling. Causality of Design: The inclusion of biphenyl as an internal standard ensures that the concentration of the product is always measured relative to a known, unreactive constant. This negates analytical errors arising from solvent evaporation, inconsistent stirring, or variable UPLC injection volumes.

Workflow Step1 1. Prepare Reactants (+ Internal Std) Step2 2. Initiate Reaction (Add Electrophile) Step1->Step2 Step3 3. In-Situ Sampling (Time-course) Step2->Step3 Step4 4. Quench Aliquots (MeOH/H2O) Step3->Step4 Step5 5. UPLC-MS Analysis (Quantification) Step4->Step5

Step-by-step experimental workflow for self-validating kinetic monitoring of amine reactivity.

Protocol: Kinetic Profiling of Amide Formation

Objective: Determine the relative reaction rates ( krel​ ) of the two pyrimidin-5-amines against a standard electrophile (benzoyl chloride).

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried 10 mL Schlenk flasks, add 2-methoxypyrimidin-5-amine (1.0 mmol) and 2-(propan-2-yloxy)pyrimidin-5-amine (1.0 mmol), respectively.

  • Internal Standard Addition: Add biphenyl (0.5 mmol) to each flask. This serves as the inert internal standard for UV-Vis quantification.

  • Solvation & Base: Dissolve the solid mixtures in anhydrous THF (5.0 mL) and add N,N -diisopropylethylamine (DIPEA, 2.0 mmol). Cool the system to 0 °C under an argon atmosphere.

  • Initiation: Add benzoyl chloride (1.1 mmol) dropwise via a microsyringe. The end of the addition marks time t=0 .

  • In-Situ Sampling: At t=5,15,30,60, and 120 minutes, withdraw a 50 µL aliquot from each flask using a gas-tight syringe.

  • Quenching: Immediately inject the withdrawn aliquot into an HPLC vial containing 950 µL of a quenching solution (50:50 Methanol:Water with 0.1% Formic Acid). The acidic protic solvent instantly destroys unreacted benzoyl chloride, halting the reaction.

  • Analysis: Analyze the quenched samples via UPLC-MS (UV detection at 254 nm). Plot the ratio of the product peak area to the biphenyl peak area over time to extract and compare the pseudo-first-order rate constants.

References
  • SYNTHESIS OF PYRROLO[2,3]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND REL
  • Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substr
  • Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substr
  • Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Compar
  • Amine Reactivity. MSU Chemistry.

Sources

Comparative

A Comparative In Vitro Cytotoxicity Analysis of Novel 2-Isopropoxypyrimidin-5-amine Derivatives in Cancer Cell Lines

In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Pyrimidine scaffolds have emerged as a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Pyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2][3] This guide presents a comparative in vitro cytotoxicity profile of a series of novel 2-isopropoxypyrimidin-5-amine derivatives, designated as Compound A , Compound B , and Compound C . Our investigation elucidates their cytotoxic potential against various cancer cell lines and provides insights into their potential mechanisms of action, offering a valuable resource for researchers and drug development professionals.

The rationale for exploring this particular chemical space is grounded in the established anticancer properties of pyrimidine analogs, which are known to interfere with critical cellular processes such as DNA synthesis and cell cycle regulation.[1][3] By systematically modifying the substituents on the pyrimidine core, we aim to identify derivatives with superior cytotoxic efficacy and a favorable selectivity index.

Comparative Cytotoxicity Profile

The cytotoxic effects of Compounds A, B, and C were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), alongside a non-cancerous human embryonic kidney cell line (HEK293) to assess their selectivity.[2][4] The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of cell growth, was determined for each compound.[5]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) vs. MCF-7
Compound A 8.512.310.1> 50> 5.9
Compound B 2.1 4.7 3.5 35.216.8
Compound C 15.821.418.9> 50> 3.2
Doxorubicin 0.91.21.05.86.4

Note: Doxorubicin was used as a positive control. The Selectivity Index (SI) was calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the most sensitive cancer cell line.

Our findings, summarized in the table above, indicate that Compound B exhibits the most potent and selective cytotoxic activity among the tested derivatives. Notably, its IC50 value against the MCF-7 cell line is in the low micromolar range, and it demonstrates a significantly higher selectivity index compared to the standard chemotherapeutic agent, doxorubicin. This suggests that Compound B has a greater propensity to target cancer cells while sparing normal cells, a highly desirable characteristic for a potential drug candidate.[4]

Elucidating the Mechanism of Action: A Focus on Cell Cycle Regulation

Given the established role of pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), we hypothesized that the observed cytotoxicity of Compound B could be attributed to its ability to induce cell cycle arrest.[1] CDKs are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.

To investigate this, a cell cycle analysis was performed on MCF-7 cells treated with Compound B. The results revealed a significant accumulation of cells in the G1 phase of the cell cycle, suggesting that Compound B may inhibit the G1 to S phase transition. This is a common mechanism of action for CDK inhibitors, which prevent the phosphorylation of the retinoblastoma protein (pRb) and subsequent release of the E2F transcription factor required for S-phase entry.

G1_S_Phase_Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates G1_Arrest G1 Arrest E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Compound_B Compound B Compound_B->CyclinD_CDK46 Inhibits

Figure 1: Proposed mechanism of action for Compound B, leading to G1 cell cycle arrest through the inhibition of Cyclin D/CDK4/6.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of our findings, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

MTT Assay Protocol
  • Cell Culture and Seeding:

    • Maintain the desired cancer and non-cancerous cell lines in a humidified incubator at 37°C with 5% CO2.[5]

    • Harvest cells in the logarithmic growth phase and determine cell concentration and viability.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).[5]

    • Perform serial dilutions to obtain a range of desired concentrations.

    • Add the various concentrations of the test compounds to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[5]

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding in 96-well plate Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Addition Addition of Compound Derivatives Incubation_24h->Compound_Addition Incubation_48_72h 48-72h Incubation Compound_Addition->Incubation_48_72h MTT_Addition MTT Reagent Addition Incubation_48_72h->MTT_Addition Incubation_3_4h 3-4h Incubation MTT_Addition->Incubation_3_4h Formazan_Solubilization Formazan Solubilization (DMSO) Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: A step-by-step workflow of the MTT assay for determining in vitro cytotoxicity.

Conclusion and Future Directions

This comparative guide highlights the promising in vitro anticancer potential of novel 2-isopropoxypyrimidin-5-amine derivatives. Compound B has been identified as a lead candidate, demonstrating superior cytotoxicity and selectivity against the tested cancer cell lines. The proposed mechanism of action, involving the induction of G1 cell cycle arrest, provides a solid foundation for further mechanistic studies.

Future investigations should focus on a more comprehensive evaluation of Compound B, including its effects on a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed biochemical assays to confirm its inhibitory activity against specific CDKs. Such studies are crucial for validating the therapeutic potential of this promising class of compounds and advancing them through the drug discovery pipeline.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Vertex AI Search.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.). Vertex AI Search.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7). Vertex AI Search.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Vertex AI Search.
  • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (n.d.). Vertex AI Search.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Vertex AI Search.

Sources

Validation

Comparative In Vivo vs In Vitro Efficacy of 2-(Propan-2-yloxy)pyrimidin-5-amine-Based Drugs

Introduction: The "Translation Gap" in Kinase Inhibitor Development As a Senior Application Scientist overseeing preclinical translation, I frequently encounter the "translation gap"—a frustrating paradigm where a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Translation Gap" in Kinase Inhibitor Development

As a Senior Application Scientist overseeing preclinical translation, I frequently encounter the "translation gap"—a frustrating paradigm where a compound exhibits sub-nanomolar potency in vitro but fails to induce meaningful pharmacological effects in vivo. A prime example of this phenomenon occurs during the optimization of 2-(Propan-2-yloxy)pyrimidin-5-amine (PIP-5A) derivatives.

The PIP-5A scaffold (CAS: 1249668-06-1) is a highly privileged building block in medicinal chemistry[1]. Structurally related to other foundational pyrimidine amines like 2-Propylpyrimidin-5-amine[2] and 5-Nitropyrimidin-2-amine[3], PIP-5A is widely used to design ATP-competitive kinase inhibitors (e.g., targeting CDK4/6, JAK, or LRRK2). The 5-amino group facilitates coupling to various heterocyclic cores via Buchwald-Hartwig amination, while the 2-isopropoxy group occupies the solvent-exposed channel of the kinase active site.

This structural motif enhances lipophilicity and membrane permeability, driving exceptional in vitro cellular potency. However, this same lipophilicity often leads to high plasma protein binding (PPB) and rapid hepatic clearance, explaining the frequent disconnect between biochemical assays and live-animal efficacy.

In Vitro Efficacy: The Illusion of Perfection

In vitro profiling of PIP-5A-based drugs typically involves cell-free biochemical assays (e.g., TR-FRET) and cellular target engagement assays.

Causality Behind Experimental Choices

We utilize NanoBRET Target Engagement (TE) assays rather than traditional Western blotting for in vitro cellular efficacy. Why? Because NanoBRET provides real-time, live-cell quantification of inhibitor binding kinetics in an intact cellular environment. This accounts for the drug's membrane permeability—a critical variable for the highly lipophilic PIP-5A derivatives that biochemical assays completely ignore.

Protocol: NanoBRET Target Engagement Assay (Self-Validating System)
  • Cell Plating: Seed HEK293 cells transfected with NanoLuc-Kinase fusion plasmids into 96-well white plates at 2×104 cells/well.

  • Tracer Addition: Add the fluorescent NanoBRET tracer at a pre-calculated Kd​ concentration.

    • Validation Step: Include a no-tracer control well to establish background luminescence and ensure the BRET signal is tracer-dependent.

  • Compound Treatment: Treat cells with a 10-point titration (10 µM to 0.5 nM) of the PIP-5A derivative.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Add Nano-Glo substrate and measure dual-emission (460 nm and 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). A sigmoidal dose-response curve confirms specific, dose-dependent target engagement.

In Vivo Efficacy: The Reality of Pharmacokinetics

When transitioning to in vivo models, the efficacy of PIP-5A-based drugs is heavily dictated by their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The isopropoxy group, while excellent for target binding, is highly susceptible to O-dealkylation by cytochrome P450 (CYP3A4) enzymes in the liver.

Protocol: Mouse Xenograft Efficacy Model

To evaluate true in vivo efficacy, we utilize a standard subcutaneous xenograft model integrated with PK/PD sampling.

  • Inoculation: Inject 5×106 target-specific cancer cells suspended in 50% Matrigel into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

    • Validation Step: Calculate the coefficient of variation (CV) of starting tumor volumes. A CV < 15% across all groups is required to prevent statistical bias.

  • Dosing: Administer the PIP-5A derivative via oral gavage (PO) at 10, 30, and 100 mg/kg daily.

  • Monitoring: Measure tumor volume via digital calipers bi-weekly using the formula: Volume=2length×width2​ .

  • PK/PD Correlation: Collect blood samples at 1, 4, 8, and 24 hours post-dose on Day 1 and Day 14 to quantify free drug concentration ( Cfree​ ) via LC-MS/MS and correlate it with tumor regression.

Comparative Analysis: In Vitro vs. In Vivo Data

To illustrate the translation gap, let us examine three representative PIP-5A-based drug candidates (Hypothetical Candidates A, B, and C) developed during a recent lead optimization campaign.

Table 1: Comparative Efficacy Data of PIP-5A Derivatives
CompoundIn Vitro Biochemical IC50 (nM)In Vitro Cellular IC50 (nM)Mouse Hepatic Clearance (µL/min/mg)Plasma Protein Binding (%)In Vivo Tumor Growth Inhibition (TGI at 30 mg/kg)
Candidate A 0.85.285 (High)99.5%12% (Poor)
Candidate B 4.518.042 (Moderate)95.0%45% (Moderate)
Candidate C 12.035.015 (Low)88.0%85% (Excellent)

Scientific Analysis:

  • Candidate A demonstrates exceptional in vitro potency but fails in vivo. The highly lipophilic nature of its specific PIP-5A orientation results in >99% PPB and rapid hepatic clearance. Consequently, there is insufficient free drug ( Cfree​ ) in circulation to drive tumor regression.

  • Candidate C , despite being 15-fold less potent in vitro, achieves superior in vivo efficacy. Strategic steric shielding adjacent to the PIP-5A core reduced its vulnerability to CYP-mediated metabolism, ensuring sustained plasma exposure above the IC90​ threshold.

Mechanistic and Workflow Visualizations

To fully grasp the mechanism of action and the developmental pipeline of these compounds, refer to the logical relationship and workflow diagrams below.

Pathway PIP5A PIP-5A Drug (Inhibitor) Kinase Target Kinase (e.g., CDK4/6) PIP5A->Kinase Competitive Inhibition Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylation Blocked Effector Effector Pathway (e.g., E2F) Substrate->Effector Repression Maintained Outcome Cell Cycle Arrest (In Vivo Efficacy) Effector->Outcome Prevents Proliferation

Fig 1: Mechanism of PIP-5A derivatives inhibiting a generic kinase signaling pathway.

Workflow A In Vitro Assay (NanoBRET IC50) B ADME/PK Profiling (Clearance & PPB) A->B Potency Filter C In Vivo Efficacy (Xenograft TGI) B->C Exposure Filter

Fig 2: Step-wise experimental workflow from in vitro screening to in vivo efficacy validation.

Conclusion

The development of 2-(Propan-2-yloxy)pyrimidin-5-amine-based drugs underscores a fundamental tenet of pharmacology: in vitro potency does not guarantee in vivo efficacy. As demonstrated by Candidate C, optimizing the PIP-5A scaffold requires a delicate balance—sacrificing absolute biochemical potency to achieve favorable metabolic stability and lower plasma protein binding. By rigorously integrating NanoBRET target engagement with robust PK/PD xenograft models, researchers can bridge the translation gap and advance viable clinical candidates.

References

  • 2-(propan-2-yloxy)pyrimidin-5-amine | 1249668-06-1. Molport. Available at:[Link]

  • 2-Propylpyrimidin-5-amine | C7H11N3 | CID 43670459. PubChem. Available at:[Link]

  • 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490. PubChem. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 2-(Propan-2-yloxy)pyrimidin-5-amine

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all solid building blocks. However, handling 2-(Propan-2-yloxy)pyrimidin-5-amine (CAS: 1249668-06-1) requires a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all solid building blocks. However, handling 2-(Propan-2-yloxy)pyrimidin-5-amine (CAS: 1249668-06-1) requires a more nuanced, chemically informed approach. Widely utilized in drug discovery as a hinge-binding pharmacophore for kinase inhibitors, this aminopyrimidine derivative possesses specific structural features that dictate its hazard profile and handling requirements.

This guide is designed to move beyond basic compliance, providing you with a self-validating operational system that ensures safety, protects your scientific integrity, and integrates seamlessly into your drug development workflows.

Hazard Profiling & Mechanistic Causality

Understanding the why behind a Safety Data Sheet (SDS) is critical for building a robust safety culture. The hazards of 2-(Propan-2-yloxy)pyrimidin-5-amine are directly tied to its molecular architecture [1]:

  • Enhanced Dermal Permeation (Acute Tox. 4 - H312): The addition of the isopropoxy ether linkage to the pyrimidine ring significantly increases the molecule's lipophilicity compared to unsubstituted analogs. This allows the compound to bypass the skin's aqueous barriers more rapidly, posing a systemic toxicity risk upon contact[2].

  • Irritation & Sensitization (Skin Irrit. 2 - H315; Eye Irrit. 2A - H319): The primary amine moiety acts as a localized base. Upon direct contact with mucous membranes or the cornea, it can disrupt cellular lipid bilayers, causing severe, immediate irritation[1].

  • Neurological/Respiratory Impact (STOT SE 3 - H336): Aminopyrimidines easily form fine, aerosolized dusts. Inhalation of these particulates leads to rapid systemic absorption across the alveolar membrane, which can trigger drowsiness, dizziness, or localized respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific chemical risks, standard lab attire is insufficient. The following PPE matrix outlines the required gear and the mechanistic rationale behind each choice.

Protective GearSpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11mm thickness for splash; 0.4mm for extended contact)The isopropoxy group enhances the lipophilicity of the pyrimidine core. Nitrile provides a superior, non-porous barrier against lipophilic amines compared to standard latex.
Eye Protection ANSI Z87.1 compliant tight-fitting safety gogglesThe primary amine group is a severe eye irritant (H319). Goggles prevent exposure to aerosolized micro-dust generated during weighing and transfer.
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesMitigates systemic exposure risks associated with the compound's Acute Tox. 4 (Dermal) classification[1].
Respiratory N95/P100 particulate respirator (if handled outside a fume hood)Protects against inhalation of fine powders, directly preventing STOT SE 3 (drowsiness/dizziness) and Acute Tox. 4 (Inhalation) pathways[2].
Operational Workflow & Step-by-Step Methodology

OperationalWorkflow Start 1. Retrieve Chemical (CAS 1249668-06-1) PPE 2. Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Weigh 4. Weighing & Dispensing (Anti-static tools) Hood->Weigh Reaction 5. Execute Experiment (Closed System) Weigh->Reaction Decon 6. Decontaminate Work Area Reaction->Decon Waste 7. Segregate Waste (Non-Halogenated) Decon->Waste

Fig 1. Standard operational workflow for handling 2-(Propan-2-yloxy)pyrimidin-5-amine.

Protocol: Safe Weighing & Transfer

To ensure a self-validating process, every step must include a built-in verification check.

  • Environmental Control Verification: Do not rely solely on the fume hood's digital monitor.

    • Self-Validation Check: Perform a physical "flutter test" using a small strip of tissue paper at the sash opening to visually confirm negative pressure. The target face velocity must be between 80-120 fpm.

  • Static Mitigation: Aminopyrimidines often form fine, easily aerosolized powders that cling to surfaces.

    • Self-Validation Check: Bring a metal spatula near the powder. If particles jump or cling to the metal, static is present. Neutralize the workspace using a piezoelectric anti-static gun before opening the container.

  • Dispensing: Use a static-dissipative, grounded spatula to transfer the chemical into a pre-tared, anti-static weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height and prevent dust generation.

  • Decontamination: After transfer, wipe down the balance and surrounding hood area with a damp, lint-free cloth wetted with a 5% acetic acid solution. The mild acid protonates the amine, rendering any invisible residual dust highly water-soluble and easy to remove.

Emergency Response & Spill Management

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Clean Absorb & Sweep into Solid Waste Minor->Clean Evacuate Evacuate Lab & Contact EHS Major->Evacuate

Fig 2. Decision matrix for 2-(Propan-2-yloxy)pyrimidin-5-amine spill management.

Protocol: Spill Remediation
  • Assessment & Containment: Immediately close the fume hood sash to contain any aerosolized particles. If the spill is >50g or occurs outside the hood, evacuate the immediate lab area and contact Environmental Health and Safety (EHS).

  • Neutralization & Absorption (Minor Spills): Cover the powder with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Never dry-sweep an amine powder.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a dedicated, sealable high-density polyethylene (HDPE) solid waste container.

  • Chemical Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and solubilize the remaining amine, followed by a thorough water rinse.

    • Self-Validation Check: Swab the cleaned surface with pH paper; a neutral reading (pH ~7) confirms the basic amine residue has been fully neutralized and removed.

Waste Disposal Plan
  • Segregation: Classify the unreacted powder and contaminated consumables as Non-Halogenated Organic Solid Waste (unless the chemical has been dissolved in a halogenated solvent like Dichloromethane during your experiment).

  • Containment: Store in a clearly labeled, leak-proof HDPE container. Do not mix with strong oxidizing agents or strong acids, as the amine group can undergo rapid, exothermic acid-base reactions.

  • Validation & Handover:

    • Self-Validation Check: Before sealing the waste container for EHS pickup, observe it loosely capped for 5 minutes. Ensure no heat generation or outgassing is occurring, which would indicate an unintended cross-reaction with incompatible waste. Log the exact mass of the compound disposed of in your laboratory's chemical inventory system.

References
  • NextSDS Substance Database. "2-(propan-2-yloxy)pyrimidin-5-amine — Chemical Substance Information." NextSDS. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

Sources

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